molecular formula C48H86N7O17P3S B15546405 trans-25-methylhexacos-2-enoyl-CoA

trans-25-methylhexacos-2-enoyl-CoA

Cat. No.: B15546405
M. Wt: 1158.2 g/mol
InChI Key: HSJYZQWVODVOQN-ISYBZRNSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-25-methylhexacos-2-enoyl-CoA is a useful research compound. Its molecular formula is C48H86N7O17P3S and its molecular weight is 1158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C48H86N7O17P3S

Molecular Weight

1158.2 g/mol

IUPAC Name

S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-25-methylhexacos-2-enethioate

InChI

InChI=1S/C48H86N7O17P3S/c1-36(2)26-24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-27-39(57)76-31-30-50-38(56)28-29-51-46(60)43(59)48(3,4)33-69-75(66,67)72-74(64,65)68-32-37-42(71-73(61,62)63)41(58)47(70-37)55-35-54-40-44(49)52-34-53-45(40)55/h25,27,34-37,41-43,47,58-59H,5-24,26,28-33H2,1-4H3,(H,50,56)(H,51,60)(H,64,65)(H,66,67)(H2,49,52,53)(H2,61,62,63)/b27-25+/t37-,41-,42-,43+,47-/m0/s1

InChI Key

HSJYZQWVODVOQN-ISYBZRNSSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of trans-25-methylhexacos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of a hypothetical approach to the structure elucidation of the novel very-long-chain branched fatty acyl-coenzyme A (VLCBFA), trans-25-methylhexacos-2-enoyl-CoA. While specific experimental data for this molecule is not publicly available, this guide synthesizes established analytical methodologies for the characterization of similar long-chain and branched-chain fatty acyl-CoAs. It is intended to serve as a detailed framework for researchers undertaking the structural analysis of novel lipids. The guide outlines a multi-platform analytical workflow, integrating mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the molecular structure, including the precise locations of the methyl branch and the trans-double bond.

Introduction

This compound is a putative very-long-chain fatty acyl-coenzyme A derivative. Its nomenclature suggests a 26-carbon (hexacosanoyl) chain with a methyl group at the 25th position, a double bond in the trans configuration at the second carbon, and esterification to coenzyme A. The structural complexity, including its significant chain length, branching, and unsaturation, necessitates a sophisticated analytical strategy for unambiguous structure confirmation. Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) are crucial components of cellular lipids, involved in membrane structure and signaling pathways.[1][2] Their structural characterization is fundamental to understanding their biological roles and potential as therapeutic targets.

Based on commercial availability, the fundamental properties of this compound are presumed as follows:

PropertyValueSource
Molecular FormulaC48H86N7O17P3S[3] (derived)
Molecular Weight1158.22 g/mol [3]

Hypothetical Experimental Workflow

The structure elucidation of a novel lipid-like this compound would follow a systematic workflow, beginning with sample purification and culminating in detailed spectroscopic analysis.

Structure_Elucidation_Workflow A Sample Acquisition (e.g., Synthesis or Biological Extract) B Purification (e.g., HPLC) A->B Crude Sample C High-Resolution Mass Spectrometry (HR-MS) B->C Purified Analyte D Tandem Mass Spectrometry (MS/MS) B->D Purified Analyte E NMR Spectroscopy (1H, 13C, COSY, HSQC) B->E Purified Analyte G Data Integration and Analysis C->G Elemental Composition D->G Structural Fragments E->G Connectivity & Stereochemistry F Structure Confirmation G->F Combined Evidence

Figure 1: Hypothetical workflow for structure elucidation.

Methodologies and Data Presentation

Mass Spectrometry

Mass spectrometry (MS) is a cornerstone for the analysis of fatty acyl-CoAs due to its high sensitivity and ability to provide detailed structural information from minute sample amounts.[4] A combination of high-resolution MS and tandem MS (MS/MS) would be employed.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: The purified analyte is dissolved in a suitable solvent such as a mixture of acetonitrile (B52724) and water.

  • Chromatography: Separation is performed using a reverse-phase C18 column on an ultra-high-performance liquid chromatography (UHPLC) system. A gradient elution with mobile phases containing ammonium (B1175870) hydroxide (B78521) is often used to achieve good peak shape and ionization efficiency for acyl-CoAs.[5]

  • Mass Spectrometry: The eluent is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in positive electrospray ionization (ESI) mode.

  • HR-MS Data Acquisition: Full scan MS data is acquired to determine the accurate mass of the molecular ion ([M+H]⁺), from which the elemental composition can be confirmed.

  • Tandem MS (MS/MS) Data Acquisition: The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. Analysis of these fragments provides information about the fatty acyl chain.

Hypothetical Mass Spectrometry Data

ParameterExpected ValueInformation Gained
HR-MS
[M+H]⁺ (m/z)1159.56Confirms molecular weight and allows for elemental composition calculation.
MS/MS Fragmentation
Key Fragment 1m/z corresponding to the loss of the Coenzyme A moietyConfirms the acyl-CoA nature of the molecule.
Key Fragment 2Characteristic ions from the fragmentation of the fatty acyl chainHelps in determining the position of the methyl branch and double bond.

The fragmentation pattern in MS/MS is crucial for locating the methyl branch. Cleavage along the fatty acyl chain would show a shift in the expected fragment series at the location of the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of each atom in a molecule, making it essential for unambiguous structure determination.[6][7]

Experimental Protocol: NMR Analysis

  • Sample Preparation: A sufficient quantity of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR spectra provide information on the number and types of protons, including those on the double bond and the methyl branch.[8]

    • ¹³C NMR spectra reveal the number of unique carbon atoms and their chemical environment. The chemical shifts of the carbons involved in the double bond can help confirm its trans configuration.[9]

  • 2D NMR (COSY and HSQC):

    • Correlation Spectroscopy (COSY) is used to identify proton-proton couplings, establishing the connectivity of the carbon chain.

    • Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons, aiding in the assignment of signals in both ¹H and ¹³C spectra.

Hypothetical NMR Data Summary

NucleusChemical Shift (ppm)MultiplicityAssignmentInformation Gained
¹H NMR ~6.9doublet of doubletsH-3Confirms the position of the double bond adjacent to the carbonyl group.
~5.8doublet of tripletsH-2Confirms the position of the double bond. The large coupling constant would support a trans configuration.
~1.1doublet-CH₃ at C-25Indicates a methyl group adjacent to a methine proton.
~0.85tripletTerminal -CH₃Represents the end of the main fatty acyl chain.
¹³C NMR ~165-C-1 (Carbonyl)Confirms the thioester linkage.
~148-C-3Confirms the double bond position.
~123-C-2Confirms the double bond position.
~28-C-25Confirms the position of the methyl branch.

Structure Visualization

Based on the systematic name, the proposed structure of this compound is visualized below. The analytical techniques described would serve to experimentally confirm this structure.

Figure 2: Conceptual diagram of the molecular structure.

Conclusion

The structure elucidation of a complex lipid such as this compound requires a synergistic application of advanced analytical techniques. High-resolution mass spectrometry is indispensable for determining the molecular formula and probing the overall structure through fragmentation analysis. Concurrently, one- and two-dimensional NMR spectroscopy provides definitive evidence for the precise atomic connectivity and stereochemistry, particularly for confirming the position and trans configuration of the double bond and the location of the methyl branch. The hypothetical workflow and data presented in this guide offer a robust framework for the comprehensive structural characterization of novel very-long-chain branched fatty acyl-CoAs, which is a critical step in understanding their biological significance and exploring their potential in drug development.

References

The Biological Significance of trans-25-methylhexacos-2-enoyl-CoA: An Intermediate in Very-Long-Chain Branched-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inferred biological role of trans-25-methylhexacos-2-enoyl-CoA, a key intermediate in the metabolism of very-long-chain branched-chain fatty acids (VLC-BCFAs). While direct research on this specific molecule is limited, its function can be elucidated by examining the well-established pathways of fatty acid elongation and the biological importance of VLC-BCFAs. This document details the enzymatic steps involved in its synthesis and subsequent conversion, discusses its putative roles in cellular physiology, and provides generalized experimental protocols for the analysis of related molecules. The presented information is intended to serve as a foundational resource for researchers investigating the complex landscape of lipid metabolism and its implications in health and disease.

Introduction to Very-Long-Chain Fatty Acyl-CoAs

Fatty acyl-Coenzyme A (acyl-CoA) esters are central molecules in lipid metabolism, serving as activated intermediates in both anabolic and catabolic pathways.[1] They are substrates for energy production through β-oxidation, precursors for the synthesis of complex lipids such as glycerolipids and sphingolipids, and can act as signaling molecules.[2][3] Fatty acids with 22 or more carbon atoms are classified as very-long-chain fatty acids (VLCFAs).[4][5] VLCFAs are integral components of cellular membranes, particularly in specialized tissues like the brain, retina, and skin, where they contribute to membrane fluidity, stability, and the formation of lipid rafts.[6][7][8][9]

Branched-chain fatty acids (BCFAs) are a subclass of fatty acids characterized by one or more methyl groups on the carbon chain.[10] The molecule of interest, this compound, is an intermediate in the synthesis of 25-methylhexacosanoic acid, a C27 very-long-chain branched-chain fatty acid.

The Biosynthesis of 25-methylhexacosanoyl-CoA

The synthesis of VLCFAs, including branched-chain variants, occurs in the endoplasmic reticulum through a four-step elongation cycle.[11][12] Each cycle extends the fatty acyl chain by two carbons. This compound is an intermediate in the final elongation cycle leading to the formation of 25-methylhexacosanoyl-CoA.

The precursor for the synthesis of 25-methylhexacosanoic acid is likely a shorter branched-chain acyl-CoA derived from the catabolism of branched-chain amino acids like leucine, isoleucine, or valine.[10][13] This precursor undergoes several rounds of elongation to ultimately form 25-methyltetracosanoyl-CoA (a C25 branched-chain fatty acyl-CoA). The final elongation cycle to produce the C27 acyl-CoA is detailed below.

The Fatty Acid Elongation Cycle:
  • Condensation: The cycle begins with the condensation of 25-methyltetracosanoyl-CoA with malonyl-CoA. This reaction is catalyzed by a 3-ketoacyl-CoA synthase, one of the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes. The specificity of the ELOVL enzyme is a primary determinant of the final chain length of the fatty acid.[5]

  • Reduction: The resulting 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as the reducing agent.[5]

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2,3-enoyl-CoA. In this specific case, this product is This compound .[5]

  • Reduction: The final step is the reduction of the trans-2,3 double bond of This compound by a trans-2,3-enoyl-CoA reductase (TECR).[14] This reaction also utilizes NADPH and yields the saturated acyl-CoA, 25-methylhexacosanoyl-CoA.[15]

The following diagram illustrates the final cycle of elongation:

Fatty_Acid_Elongation cluster_0 Fatty Acid Elongation Cycle (Final Step for C27) Precursor 25-methyltetracosanoyl-CoA (C25-BCFA-CoA) Condensation Condensation (ELOVL) Precursor->Condensation + Malonyl-CoA Ketoacyl 3-keto-25-methylhexacosanoyl-CoA Condensation->Ketoacyl Reduction1 Reduction (KAR) Ketoacyl->Reduction1 NADPH -> NADP+ Hydroxyacyl 3-hydroxy-25-methylhexacosanoyl-CoA Reduction1->Hydroxyacyl Dehydration Dehydration (HACD) Hydroxyacyl->Dehydration - H2O Enoyl This compound Dehydration->Enoyl Reduction2 Reduction (TECR) Enoyl->Reduction2 NADPH -> NADP+ Product 25-methylhexacosanoyl-CoA (C27-BCFA-CoA) Reduction2->Product

Final cycle of very-long-chain branched-chain fatty acid elongation.

Inferred Biological Role and Significance

The primary biological role of this compound is as a transient intermediate in the synthesis of 25-methylhexacosanoic acid. The biological functions of the final fatty acid product are likely multifaceted and tissue-specific.

  • Membrane Structure: VLC-BCFAs are incorporated into complex lipids, such as sphingolipids and glycerophospholipids.[8] The presence of a methyl branch and the extended chain length can significantly influence the physical properties of cellular membranes, including their thickness, fluidity, and the formation of specialized microdomains known as lipid rafts.[8] These rafts are critical for cellular signaling and the trafficking of proteins.

  • Specialized Tissues: VLCFAs are found in high concentrations in specific tissues, suggesting specialized roles. For instance, they are abundant in the myelin sheath of nerves, in the retina, and in the skin, where they contribute to the barrier function.[5][6][9]

  • Cell Signaling: While direct evidence for a signaling role of 25-methylhexacosanoic acid is lacking, other long-chain and very-long-chain fatty acyl-CoAs have been shown to act as signaling molecules, regulating enzyme activities and gene expression.[2][16][17]

Quantitative Data

Specific quantitative data for this compound, such as tissue concentrations or enzyme kinetics, are not available in the current literature. However, general quantitative information for related very-long-chain fatty acids can provide a contextual framework.

AnalyteSample TypeReported Concentration/RatioReference
Very-Long-Chain Fatty Acids (VLCFAs)Human PlasmaElevated levels of C24:0 and C26:0 are biomarkers for peroxisomal disorders. Ratios such as C24/C22 and C26/C22 are often used for diagnosis.[18]
Free Cytosolic Acyl-CoA EstersGeneralEstimated to be in the low nanomolar range under normal physiological conditions.[16]

Experimental Protocols

Direct experimental protocols for the study of this compound are not established. However, general methodologies for the analysis of fatty acyl-CoAs and fatty acids can be adapted.

Extraction and Analysis of Acyl-CoAs

Objective: To extract and quantify very-long-chain acyl-CoAs from cells or tissues.

Methodology:

  • Sample Homogenization: Tissues or cells are homogenized in a suitable buffer, often containing an internal standard.

  • Lipid Extraction: A common method is solid-phase extraction (SPE) or a modified Bligh-Dyer liquid-liquid extraction.

  • Analysis by LC-MS/MS: The extracted acyl-CoAs are separated by liquid chromatography and detected by tandem mass spectrometry. This technique offers high sensitivity and specificity for the identification and quantification of different acyl-CoA species.[19]

Acyl_CoA_Analysis cluster_1 Workflow for Acyl-CoA Analysis Sample Cell/Tissue Sample Homogenization Homogenization (with internal standard) Sample->Homogenization Extraction Solid-Phase or Liquid-Liquid Extraction Homogenization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Quantification and Identification Analysis->Data

A generalized workflow for the analysis of acyl-CoAs.
Metabolic Labeling to Study Fatty Acid Elongation

Objective: To trace the synthesis of VLC-BCFAs from labeled precursors.

Methodology:

  • Cell Culture and Labeling: Cells are cultured in the presence of a stable isotope-labeled precursor, such as ¹³C-labeled branched-chain amino acids or fatty acids.

  • Lipid Extraction: After a defined incubation period, total lipids are extracted from the cells.

  • Hydrolysis and Derivatization: The extracted lipids are hydrolyzed to release the fatty acids, which are then derivatized (e.g., to fatty acid methyl esters - FAMEs) for analysis.

  • Analysis by GC-MS or LC-MS: The labeled fatty acids are separated by gas or liquid chromatography and their isotopic enrichment is determined by mass spectrometry, providing insights into the synthetic pathway.[20][21]

Conclusion and Future Directions

This compound is a critical, albeit transient, intermediate in the biosynthesis of 25-methylhexacosanoic acid, a very-long-chain branched-chain fatty acid. While its direct biological activities are likely limited to its role as a substrate for trans-2,3-enoyl-CoA reductase, the final product of the pathway is expected to have significant roles in membrane biology and cellular function, particularly in specialized tissues.

Future research should focus on:

  • The direct detection and quantification of this compound and its corresponding saturated acyl-CoA in various tissues.

  • The characterization of the specific ELOVL enzyme responsible for the elongation of very-long-chain branched-chain fatty acids.

  • Elucidating the precise functions of 25-methylhexacosanoic acid-containing complex lipids in health and disease.

The development of advanced analytical techniques will be crucial in advancing our understanding of the complex roles that these unique lipid molecules play in biology.

References

An In-Depth Technical Guide to the Metabolic Pathways Involving trans-2-Enoyl-CoA Intermediates in Very-Long-Chain Fatty Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways involving trans-2-enoyl-CoA intermediates, with a particular focus on the biosynthesis of very-long-chain fatty acids (VLCFAs) and the unique methyl-branched fatty acids found in Mycobacterium tuberculosis. Although direct experimental data for trans-25-methylhexacos-2-enoyl-CoA is limited, this document extrapolates from established principles of fatty acid elongation and the well-characterized Fatty Acid Synthase-II (FAS-II) system of mycobacteria. This guide details the enzymatic reactions, presents quantitative data for analogous enzymes, outlines detailed experimental protocols for the characterization of these pathways, and provides visualizations of the core metabolic and regulatory networks.

Introduction: The Significance of Very-Long-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, including sphingolipids and glycerophospholipids. They play vital roles in numerous physiological processes such as the formation of the skin barrier, maintenance of myelin, and retinal function. In pathogenic bacteria like Mycobacterium tuberculosis, unique VLCFAs, known as mycolic acids, are essential constituents of the cell wall, contributing to its impermeability and the bacterium's resistance to many antibiotics.

The biosynthesis of VLCFAs occurs through a cyclical elongation process involving a series of enzymatic reactions. A key intermediate in this cycle is the trans-2-enoyl-CoA species. This guide will delve into the metabolic fate of such molecules, using the hypothetical this compound as a model for understanding the elongation of very-long-chain, methyl-branched fatty acids.

The Fatty Acid Elongation Cycle

The elongation of fatty acyl-CoAs takes place primarily in the endoplasmic reticulum and involves a four-step cycle that adds two carbon units from malonyl-CoA to the growing acyl chain.

  • Condensation: A β-ketoacyl-ACP synthase catalyzes the condensation of a long-chain acyl-CoA with malonyl-ACP.

  • Reduction: The resulting β-ketoacyl-ACP is reduced by a β-ketoacyl-ACP reductase.

  • Dehydration: A β-hydroxyacyl-ACP dehydratase removes a molecule of water to form a trans-2-enoyl-ACP.

  • Reduction: Finally, a trans-2-enoyl-ACP reductase reduces the double bond to yield a saturated acyl-ACP, which is two carbons longer than the initial substrate.

The molecule this compound would be an intermediate in the third step of this cycle, poised for the final reduction to a saturated acyl-CoA.

Key Enzymes in the Metabolism of trans-2-Enoyl-CoA Intermediates

Two primary enzymes are responsible for the direct metabolism of trans-2-enoyl-CoA molecules in fatty acid elongation and β-oxidation pathways:

  • Enoyl-CoA Hydratase (ECH): This enzyme catalyzes the hydration of the double bond in trans-2-enoyl-CoA to form a β-hydroxyacyl-CoA. This is a key step in the β-oxidation of fatty acids.

  • trans-2-Enoyl-CoA Reductase (TER): This enzyme catalyzes the NADPH-dependent reduction of the trans-2 double bond to form a saturated acyl-CoA, a critical step in the fatty acid elongation pathway.

The Mycobacterial FAS-II System: A Model for Methyl-Branched VLCFA Synthesis

Mycobacterium tuberculosis possesses a type II fatty acid synthase (FAS-II) system that is responsible for the elongation of long-chain fatty acids to produce the very-long-chain meromycolate precursors of mycolic acids. This system is an excellent model for understanding the metabolism of molecules like this compound due to its specialization in producing very long and often methyl-branched fatty acids.

The FAS-I system in mycobacteria synthesizes medium-chain-length fatty acids, which are then elongated by the FAS-II system to produce meromycolic acids. The enzymes in the FAS-II system are discrete, monofunctional proteins.

Regulation of Mycolic Acid Biosynthesis

The biosynthesis of mycolic acids is tightly regulated to maintain the integrity of the mycobacterial cell envelope. This regulation occurs at the transcriptional level, with several key regulatory proteins sensing the levels of long-chain acyl-CoAs.

  • FasR: Regulates the FAS-I system. Its affinity for DNA is negatively modulated by long-chain acyl-CoAs.

  • MabR and FadR: These are transcriptional regulators of the FAS-II system. Long-chain acyl-CoAs can modulate the binding of these proteins to their target DNA sequences, thereby controlling the expression of the FAS-II genes.

The regulation of mycolic acid biosynthesis is a critical area of research for the development of new anti-tubercular drugs.

Quantitative Data

The following tables summarize kinetic data for enzymes analogous to those that would be involved in the metabolism of this compound.

EnzymeOrganismSubstrateKₘ (µM)Vₘₐₓ (units/mg)Reference
Enoyl-CoA Hydratase IMycobacterium smegmatisCrotonyl-CoA822,488[1]
Enoyl-CoA Hydratase IMycobacterium smegmatisDecenoyl-CoA91-[1]
Enoyl-CoA Hydratase IMycobacterium smegmatisHexadecenoyl-CoA105154[1]
trans-2-Enoyl-CoA ReductaseEuglena gracilisCrotonyl-CoA (NADH)68-[2]
trans-2-Enoyl-CoA ReductaseEuglena gracilisHexenoyl-CoA (NADH)91-[2]
trans-2-Enoyl-CoA ReductaseEuglena gracilisNADH109-[2]
trans-2-Enoyl-CoA ReductaseEuglena gracilisNADPH119-[2]
Table 1: Kinetic Parameters of Enoyl-CoA Hydratases and Reductases.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of trans-2-enoyl-CoA metabolism.

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol is adapted from the study of enoyl-CoA hydratase from Mycobacterium smegmatis.

Principle: The hydration of the double bond in a trans-2-enoyl-CoA substrate leads to a decrease in absorbance at a specific wavelength.

Reagents:

  • 50 mM Tris-HCl buffer, pH 7.5

  • Substrate stock solution (e.g., 1 mM crotonyl-CoA or other trans-2-enoyl-CoA)

  • Purified or crude enzyme preparation

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer.

  • Add the trans-2-enoyl-CoA substrate to a final concentration of 50-100 µM.

  • Initiate the reaction by adding a small volume of the enzyme preparation.

  • Monitor the decrease in absorbance at 263 nm (for crotonyl-CoA) or the appropriate wavelength for the specific substrate.

  • Calculate the enzyme activity based on the molar extinction coefficient of the substrate.

Spectrophotometric Assay for trans-2-Enoyl-CoA Reductase Activity

This protocol is based on the characterization of NADPH-dependent trans-2-enoyl-CoA reductase.[3]

Principle: The reduction of the trans-2-enoyl-CoA is coupled to the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.

Reagents:

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.0

  • 10 mM EDTA

  • 10 mM NADPH

  • Substrate stock solution (e.g., 1 mM trans-2-hexenoyl-CoA)

  • Purified or crude enzyme preparation

Procedure:

  • In a cuvette, combine the potassium phosphate buffer, EDTA, and NADPH.

  • Add the trans-2-enoyl-CoA substrate.

  • Start the reaction by adding the enzyme preparation.

  • Immediately monitor the decrease in absorbance at 340 nm.

  • Calculate the rate of NADPH oxidation using its molar extinction coefficient (6.22 mM⁻¹cm⁻¹).

Analysis of Mycolic Acids and their Intermediates by Mass Spectrometry

This protocol provides a general workflow for the analysis of mycolic acids, which would be applicable to the identification of long-chain intermediates.

Principle: Mycolic acids and their precursors are extracted, derivatized, and analyzed by mass spectrometry to determine their molecular weights and structures.

Procedure:

  • Extraction: Saponify mycobacterial cells with alcoholic KOH. Acidify the mixture and extract the fatty acids with an organic solvent (e.g., diethyl ether or chloroform/methanol).

  • Derivatization (Optional but Recommended): Convert the fatty acids to their methyl esters (FAMEs) or other derivatives to improve their volatility and ionization efficiency for mass spectrometry.

  • Analysis:

    • MALDI-TOF MS: This technique is excellent for determining the molecular weights of intact mycolic acids and can provide information on the distribution of different chain lengths.

    • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry can be used to separate and identify different mycolic acid species and their precursors. This is particularly useful for complex mixtures.

Mandatory Visualizations

Metabolic Pathways

Fatty_Acid_Elongation_Cycle cluster_cycle Fatty Acid Elongation Cycle Acyl-CoA_n Acyl-CoA (n carbons) 3-Ketoacyl-CoA 3-Ketoacyl-CoA (n+2) Acyl-CoA_n->3-Ketoacyl-CoA Condensation (β-Ketoacyl-ACP Synthase) Malonyl-CoA Malonyl-CoA Malonyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA (n+2) 3-Ketoacyl-CoA->3-Hydroxyacyl-CoA Reduction (β-Ketoacyl-ACP Reductase) NADPH -> NADP+ trans-2-Enoyl-CoA trans-2-Enoyl-CoA (n+2) (e.g., this compound) 3-Hydroxyacyl-CoA->trans-2-Enoyl-CoA Dehydration (β-Hydroxyacyl-ACP Dehydratase) Acyl-CoA_n+2 Acyl-CoA (n+2 carbons) trans-2-Enoyl-CoA->Acyl-CoA_n+2 Reduction (trans-2-Enoyl-ACP Reductase) NADPH -> NADP+

Caption: The four-step fatty acid elongation cycle.

Mycolic_Acid_Biosynthesis_Regulation cluster_regulation Regulation of Mycolic Acid Biosynthesis in Mycobacterium Long-chain_Acyl-CoAs Long-chain Acyl-CoAs FasR FasR (Transcriptional Regulator) Long-chain_Acyl-CoAs->FasR Inhibits DNA binding MabR MabR (Transcriptional Regulator) Long-chain_Acyl-CoAs->MabR Modulates DNA binding FAS-I_genes FAS-I System Genes FasR->FAS-I_genes Regulates transcription FAS-II_genes FAS-II System Genes MabR->FAS-II_genes Regulates transcription FAS-I_System FAS-I System FAS-I_genes->FAS-I_System Expression FAS-II_System FAS-II System FAS-II_genes->FAS-II_System Expression FAS-I_System->FAS-II_System Provides precursors Mycolic_Acids Mycolic Acids FAS-II_System->Mycolic_Acids Elongation & Synthesis

Caption: Transcriptional regulation of mycolic acid biosynthesis.

Experimental Workflow

Experimental_Workflow cluster_workflow Workflow for Characterizing VLCFA Metabolism Cell_Culture Mycobacterium Culture or Cell Line Expressing Elongation Enzymes Enzyme_Purification Enzyme Purification (e.g., Chromatography) Cell_Culture->Enzyme_Purification Lipid_Extraction Total Lipid Extraction Cell_Culture->Lipid_Extraction Kinetic_Assay Enzyme Kinetic Assays (Spectrophotometry) Enzyme_Purification->Kinetic_Assay Data_Analysis Data Analysis and Pathway Reconstruction Kinetic_Assay->Data_Analysis Derivatization Derivatization of Fatty Acids Lipid_Extraction->Derivatization MS_Analysis Mass Spectrometry Analysis (LC-MS/MS, MALDI-TOF) Derivatization->MS_Analysis MS_Analysis->Data_Analysis

Caption: Experimental workflow for studying VLCFA metabolism.

Conclusion and Future Directions

The metabolic pathways responsible for the biosynthesis of very-long-chain fatty acids are complex and tightly regulated systems that are essential for the physiology of a wide range of organisms, from bacteria to humans. While the specific molecule this compound has not been extensively studied, its predicted role as an intermediate in the elongation of a methyl-branched VLCFA places it at a critical juncture in pathways analogous to the mycolic acid biosynthesis in Mycobacterium tuberculosis.

Future research should focus on the heterologous expression and purification of the enzymes from the mycobacterial FAS-II system to allow for detailed kinetic characterization with a range of very-long-chain, methyl-branched substrates. The chemical synthesis of specific intermediates like this compound would be invaluable for these studies. A deeper understanding of these pathways will not only enhance our knowledge of fundamental lipid metabolism but also provide novel targets for the development of therapeutics against diseases where VLCFA metabolism is dysregulated, including tuberculosis.

References

Unveiling the Enigmatic World of Very-Long-Chain Acyl-CoAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Central Role of Very-Long-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms.[1] They are essential components of cellular structures and signaling molecules, playing crucial roles in forming the skin's permeability barrier, maintaining myelin sheaths in the nervous system, and ensuring retinal function.[2][3] The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a cyclical process of fatty acid elongation.[1]

The Fatty Acid Elongation Cycle

The elongation of fatty acids is a four-step process that adds two-carbon units to a growing acyl-CoA chain. This cycle is fundamental to the synthesis of VLCFAs.

The four key reactions in this cycle are:

  • Condensation: An acyl-CoA molecule condenses with malonyl-CoA to form a 3-ketoacyl-CoA. This rate-limiting step is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[2]

  • Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2-enoyl-CoA.[4]

  • Reduction: Finally, the trans-2-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the original molecule. This acyl-CoA can then re-enter the elongation cycle for further extension.[4]

Fatty_Acid_Elongation_Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation (ELOVLs) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA Dehydration Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction (TECR)

Fatty Acid Elongation Cycle

Key Enzymes in VLCFA Synthesis

A variety of enzymes are crucial for the biosynthesis and metabolism of VLCFAs. The table below summarizes some of the key players and their functions.

Enzyme FamilyFunctionSubstratesCellular Location
ELOVLs (Elongation of Very Long Chain Fatty Acids) Catalyze the initial condensation step in fatty acid elongation.[2]Acyl-CoAs, Malonyl-CoAEndoplasmic Reticulum
KAR (3-ketoacyl-CoA reductase) Reduces 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.3-Ketoacyl-CoAEndoplasmic Reticulum
HACD (3-hydroxyacyl-CoA dehydratase) Dehydrates 3-hydroxyacyl-CoA to trans-2-enoyl-CoA.3-Hydroxyacyl-CoAEndoplasmic Reticulum
TECR (trans-2-enoyl-CoA reductase) Reduces trans-2-enoyl-CoA to a saturated acyl-CoA.[5]trans-2-Enoyl-CoAEndoplasmic Reticulum

Experimental Protocols for the Study of VLCFA-CoAs

The isolation and characterization of specific VLCFA-CoAs like trans-25-methylhexacos-2-enoyl-CoA require sensitive and specific analytical techniques.

Extraction of Acyl-CoAs from Biological Samples

A common method for extracting acyl-CoAs involves the following steps:

  • Homogenization: Tissues or cells are homogenized in an acidic buffer to precipitate proteins and inactivate enzymes that could degrade acyl-CoAs.

  • Solid-Phase Extraction (SPE): The homogenate is centrifuged, and the supernatant is loaded onto an SPE cartridge. This step helps to remove interfering substances and concentrate the acyl-CoAs.

  • Elution: The acyl-CoAs are eluted from the SPE cartridge with an organic solvent mixture.

  • Drying and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a suitable solvent for analysis.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the identification and quantification of acyl-CoAs.

  • Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase high-performance liquid chromatography (HPLC). A gradient of increasing organic solvent concentration is used to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometric Detection: The eluting compounds are introduced into a mass spectrometer. Electrospray ionization (ESI) is typically used to generate ions from the acyl-CoA molecules.

  • Identification and Quantification: The acyl-CoAs are identified based on their specific mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). Quantification is achieved by comparing the peak area of the target molecule to that of a known amount of an internal standard.

Experimental_Workflow cluster_extraction Acyl-CoA Extraction cluster_analysis LC-MS Analysis Homogenization Homogenization SPE SPE Homogenization->SPE Load Supernatant Elution Elution SPE->Elution Drying Drying Elution->Drying HPLC HPLC Separation Drying->HPLC Reconstitute & Inject MS Mass Spectrometry HPLC->MS Data_Analysis Identification & Quantification MS->Data_Analysis

General Experimental Workflow for Acyl-CoA Analysis

Signaling Pathways and Biological Implications

Long-chain and very-long-chain acyl-CoA esters are not just metabolic intermediates; they also act as signaling molecules that can regulate various cellular processes.[6] For instance, they have been shown to modulate the activity of transcription factors and enzymes involved in lipid metabolism.[6] Dysregulation of VLCFA metabolism is associated with several inherited disorders, such as X-linked adrenoleukodystrophy and Zellweger syndrome, which are characterized by the accumulation of VLCFAs.[1]

Further research into the specific roles of individual VLCFA-CoA species, such as the branched-chain this compound, could reveal novel regulatory mechanisms and potential therapeutic targets for a range of diseases.

While the specific discovery and isolation of this compound remain to be detailed in scientific literature, the broader understanding of VLCFA metabolism provides a robust framework for its study. The methodologies and pathways described in this guide offer a solid foundation for researchers and drug development professionals to explore the functions of this and other enigmatic long-chain acyl-CoA molecules. The continued advancement of analytical techniques will undoubtedly shed more light on the intricate roles these molecules play in health and disease.

References

An In-Depth Technical Guide to the Biosynthetic Pathway of trans-25-methylhexacos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to the formation of trans-25-methylhexacos-2-enoyl-CoA, a very-long-chain fatty acyl-CoA intermediate. The synthesis of this anteiso-branched fatty acid involves the initiation with a branched-chain primer derived from the amino acid isoleucine, followed by multiple cycles of a four-step enzymatic elongation process. This document details the key enzymes, substrates, and proposed regulatory mechanisms involved in this pathway. Furthermore, it presents a compilation of relevant quantitative data and detailed experimental protocols to facilitate further research and therapeutic development in areas where very-long-chain fatty acid metabolism is of critical importance.

Introduction to Very-Long-Chain Fatty Acids (VLCFAs)

Very-long-chain fatty acids (VLCFAs) are a class of fatty acids with chain lengths of 22 carbon atoms or more.[1][2] These molecules are not merely structural components of cell membranes but also play crucial roles in various physiological processes, including skin barrier function, myelin maintenance, and the synthesis of signaling molecules.[2] The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a multi-enzyme complex that catalyzes a four-step elongation cycle.[2]

Branched-chain fatty acids (BCFAs) represent a specific subclass of fatty acids characterized by one or more alkyl branches.[3] They are broadly classified into two main types: iso-branched, with a methyl group on the penultimate carbon, and anteiso-branched, with a methyl group on the antepenultimate carbon.[3] The molecule of focus, 25-methylhexacosanoic acid (the precursor to the CoA thioester), is an anteiso-VLCFA. The biosynthesis of BCFAs is initiated from branched-chain amino acids.[4]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with a branched-chain primer and proceeds through numerous elongation cycles.

Initiation with a Branched-Chain Primer

The synthesis of an anteiso-fatty acid like 25-methylhexacosanoic acid is initiated with a primer derived from the branched-chain amino acid L-isoleucine. Through a series of enzymatic reactions, L-isoleucine is converted to 2-methylbutyryl-CoA, which serves as the initial building block for the fatty acid chain.[4]

The Very-Long-Chain Fatty Acid Elongation Cycle

Once the 2-methylbutyryl-CoA primer is formed, it enters the VLCFA elongation cycle. Each cycle extends the fatty acyl chain by two carbons and consists of four distinct enzymatic reactions:

  • Condensation: The first and rate-limiting step is the condensation of the acyl-CoA primer (or the elongating acyl-CoA) with malonyl-CoA. This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[2] For the synthesis of very-long-chain saturated fatty acids, ELOVL1, ELOVL3, ELOVL6, and ELOVL7 are the primary elongases in mammals.[5] Specifically, ELOVL6 is involved in the elongation of C16:0 to C18:0, while ELOVL1 and ELOVL3 are responsible for the further elongation to VLCFAs.[5][6] It is proposed that one or more of these elongases can utilize branched-chain acyl-CoAs as substrates.

  • Reduction: The resulting 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as a reducing agent.

  • Dehydration: The 3-hydroxyacyl-CoA is subsequently dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2-enoyl-CoA intermediate.

  • Reduction: Finally, the trans-2-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (TECR), also using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the starting molecule.

This four-step cycle is repeated multiple times to extend the initial 5-carbon branched-chain primer to a 26-carbon chain. The molecule this compound is the specific intermediate generated in the final elongation cycle, right after the dehydration step catalyzed by HACD and before the final reduction by TECR.

Key Enzymes and Their Properties

The efficient synthesis of this compound relies on the coordinated action of several key enzymes. A summary of their properties is provided in the table below.

EnzymeGeneSubstrate(s)Product(s)Cofactor(s)Cellular Localization
Fatty Acid Elongases (ELOVLs) ELOVL1, ELOVL3, ELOVL6, ELOVL7Acyl-CoA, Malonyl-CoA3-Ketoacyl-CoA, CO2, CoA-Endoplasmic Reticulum
3-Ketoacyl-CoA Reductase (KAR) KAR3-Ketoacyl-CoA3-Hydroxyacyl-CoANADPHEndoplasmic Reticulum
3-Hydroxyacyl-CoA Dehydratase (HACD) HACD1-43-Hydroxyacyl-CoAtrans-2-Enoyl-CoA, H2O-Endoplasmic Reticulum
trans-2-Enoyl-CoA Reductase (TECR) TECRtrans-2-Enoyl-CoAAcyl-CoANADPHEndoplasmic Reticulum

Experimental Protocols

Analysis of Branched-Chain Fatty Acid Profiles by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the presence of 25-methylhexacosanoic acid and other BCFAs in biological samples.

Protocol:

  • Lipid Extraction: Total lipids are extracted from cells or tissues using the Folch method with a chloroform:methanol (2:1, v/v) mixture.

  • Saponification and Methylation: The extracted lipids are saponified using methanolic NaOH to release the fatty acids. The fatty acids are then converted to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.[7]

  • GC-MS Analysis: The FAMEs are analyzed by gas chromatography coupled with mass spectrometry (GC-MS).[8][9]

    • Gas Chromatograph Conditions: A capillary column suitable for FAME analysis (e.g., a polar column like a BPX70) is used. The oven temperature is programmed to ramp from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 280°C) to separate the FAMEs based on their boiling points and polarity.

    • Mass Spectrometer Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are acquired over a suitable mass range (e.g., m/z 50-600).

  • Identification and Quantification: The identification of 25-methylhexacosanoic acid methyl ester and other BCFAs is achieved by comparing their retention times and mass spectra to those of authentic standards and by interpreting the fragmentation patterns.[8] Quantification is performed by comparing the peak areas of the identified FAMEs to the peak area of an internal standard.

In Vitro Fatty Acid Elongase Assay with Branched-Chain Substrates

Objective: To determine the ability of specific ELOVL enzymes to elongate branched-chain acyl-CoAs.

Protocol:

  • Enzyme Source: Microsomes are prepared from cells or tissues expressing the ELOVL enzyme of interest. Alternatively, purified recombinant ELOVL protein can be used.

  • Reaction Mixture: The assay mixture contains the enzyme source, a radiolabeled or fluorescently labeled branched-chain acyl-CoA substrate (e.g., [1-14C]2-methylbutyryl-CoA), malonyl-CoA, and NADPH in a suitable buffer.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Extraction: The reaction is stopped by the addition of a strong acid or base. The fatty acid products are then extracted with an organic solvent.

  • Analysis: The elongated fatty acid products are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by scintillation counting or fluorescence detection.[1]

Visualization of the Biosynthetic Pathway and Experimental Workflow

Biosynthetic Pathway of this compound

trans-25-methylhexacos-2-enoyl-CoA_Biosynthesis cluster_initiation Initiation cluster_elongation VLCFA Elongation Cycle (repeated) L-Isoleucine L-Isoleucine 2-Keto-3-methylvalerate 2-Keto-3-methylvalerate L-Isoleucine->2-Keto-3-methylvalerate BCAT 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA 2-Keto-3-methylvalerate->2-Methylbutyryl-CoA BCKDH Acyl-CoA_n 25-Methyltetracosanoyl-CoA (n=25) 2-Methylbutyryl-CoA->Acyl-CoA_n Multiple Elongation Cycles 3-Ketoacyl-CoA 3-Keto-25-methylhexacosanoyl-CoA Acyl-CoA_n->3-Ketoacyl-CoA ELOVL Malonyl-CoA Malonyl-CoA Malonyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA 3-Hydroxy-25-methylhexacosanoyl-CoA 3-Ketoacyl-CoA->3-Hydroxyacyl-CoA KAR (NADPH -> NADP+) trans-2-Enoyl-CoA This compound 3-Hydroxyacyl-CoA->trans-2-Enoyl-CoA HACD (-H2O) Acyl-CoA_n+2 25-Methylhexacosanoyl-CoA (n+2=27) trans-2-Enoyl-CoA->Acyl-CoA_n+2 TECR (NADPH -> NADP+)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Branched-Chain Fatty Acid Analysis

BCFA_Analysis_Workflow Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (Folch Method) Sample->Extraction Derivatization Saponification & Methylation (to FAMEs) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Processing (Identification & Quantification) Analysis->Data Results BCFA Profile Data->Results

Caption: Workflow for the analysis of branched-chain fatty acids.

Regulation of the Pathway

The biosynthesis of VLCFAs, including branched-chain variants, is a tightly regulated process. The expression of ELOVL genes is known to be influenced by various transcription factors and signaling pathways. For instance, sterol regulatory element-binding proteins (SREBPs) and peroxisome proliferator-activated receptors (PPARs) have been implicated in the regulation of fatty acid metabolism. The availability of substrates, particularly malonyl-CoA, and the cellular redox state (NADPH/NADP+ ratio) are also critical regulatory factors.

Conclusion

The biosynthetic pathway of this compound represents a specialized branch of very-long-chain fatty acid metabolism, initiated by a branched-chain primer derived from isoleucine. Understanding the intricate details of this pathway, including the specific enzymes and regulatory mechanisms, is crucial for elucidating the physiological roles of anteiso-VLCFAs and for developing therapeutic strategies for diseases associated with aberrant fatty acid metabolism. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate this important area of lipid biochemistry.

References

The Role of the FAS-II System and the Final Condensation in Mycolic Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycolic acids are defining structural components of the mycobacterial cell wall, providing a crucial permeability barrier and contributing significantly to the virulence of pathogenic species like Mycobacterium tuberculosis. The biosynthesis of these exceptionally long α-alkyl, β-hydroxy fatty acids is a complex process, primarily orchestrated by two distinct fatty acid synthase (FAS) systems: FAS-I and FAS-II. This technical guide provides an in-depth exploration of the FAS-II elongation pathway and the pivotal final condensation step, with a focus on the enzymatic players and their substrates. We will delve into the quantitative aspects of enzyme kinetics, provide detailed experimental protocols for key assays, and visualize the intricate molecular workflows.

Introduction to Mycolic Acid Biosynthesis

Mycolic acids are very long-chain fatty acids, with carbon backbones ranging from 60 to 90 atoms.[1] They are covalently linked to the arabinogalactan (B145846) of the cell wall, forming the mycolyl-arabinogalactan-peptidoglycan complex, the core of the mycobacterial cell envelope.[2] The synthesis of mycolic acids is a multi-stage process involving two main synthases.[3]

  • Fatty Acid Synthase I (FAS-I): A multifunctional enzyme responsible for the de novo synthesis of shorter fatty acids, typically producing C16 to C26 acyl-CoA chains.[3] These products serve as precursors for both the α-branch and the meromycolate chain of the final mycolic acid.

  • Fatty Acid Synthase II (FAS-II): A multi-enzyme complex that elongates the acyl-CoA primers from FAS-I to produce the long meromycolate chains.[3] This system is the primary focus of this guide.

The final step in mycolic acid biosynthesis is a Claisen-type condensation of the FAS-I-derived α-branch and the FAS-II-derived meromycolate chain, a reaction catalyzed by the polyketide synthase Pks13.[4] The inhibition of this pathway is a key mechanism of action for several important anti-tuberculous drugs, making it a critical area of study for new drug development.[5]

The Fatty Acid Synthase II (FAS-II) Elongation Pathway

The FAS-II system is an iterative cycle of four enzymatic reactions that progressively elongate a fatty acyl chain by two carbons per cycle. The intermediates in this pathway are carried by an Acyl Carrier Protein (AcpM). The cycle consists of condensation, reduction, dehydration, and a second reduction.

Key Enzymes of the FAS-II System

The core enzymes of the FAS-II pathway are:

  • β-ketoacyl-ACP synthase (KasA and KasB): These enzymes catalyze the initial condensation step of each elongation cycle, combining an acyl-AcpM with a malonyl-AcpM. KasA is primarily involved in the earlier elongation cycles, extending the fatty acid chain to around 40 carbons, while KasB is responsible for the later cycles, producing the full-length meromycolate chains of up to 56 carbons.[6][7]

  • β-ketoacyl-ACP reductase (MabA/FabG1): This NADPH-dependent enzyme reduces the β-keto group of the newly formed β-ketoacyl-AcpM to a β-hydroxy group.[8][9] MabA shows a preference for longer-chain substrates (C8-C20).[8]

  • β-hydroxyacyl-ACP dehydratase (HadABC): This enzyme complex catalyzes the dehydration of the β-hydroxyacyl-AcpM intermediate to form a trans-2-enoyl-AcpM. The HadABC system consists of two heterodimers, HadAB and HadBC, which have differing substrate specificities, accommodating the growing length of the acyl chain.[10][11]

  • trans-2-enoyl-ACP reductase (InhA): The final step of the elongation cycle is the NADH-dependent reduction of the trans-2-enoyl-AcpM to a saturated acyl-AcpM, which can then enter the next round of elongation.[3][12] InhA is the primary target of the frontline anti-tuberculosis drug isoniazid (B1672263).[12]

Visualization of the FAS-II Pathway

FAS_II_Pathway cluster_FAS_II FAS-II Elongation Cycle Acyl_AcpM_n Acyl-AcpM (Cn) KasAB KasA / KasB Acyl_AcpM_n->KasAB Malonyl_ACP Malonyl-AcpM Malonyl_ACP->KasAB Beta_Ketoacyl_AcpM β-Ketoacyl-AcpM (Cn+2) KasAB->Beta_Ketoacyl_AcpM MabA MabA (FabG1) (NADPH -> NADP+) Beta_Ketoacyl_AcpM->MabA Condensation Beta_Hydroxyacyl_AcpM β-Hydroxyacyl-AcpM (Cn+2) MabA->Beta_Hydroxyacyl_AcpM Reduction HadABC HadABC (-H2O) Beta_Hydroxyacyl_AcpM->HadABC Dehydration Trans_2_Enoyl_AcpM trans-2-Enoyl-AcpM (Cn+2) HadABC->Trans_2_Enoyl_AcpM InhA InhA (NADH -> NAD+) Trans_2_Enoyl_AcpM->InhA Reduction Acyl_AcpM_n2 Acyl-AcpM (Cn+2) InhA->Acyl_AcpM_n2 Acyl_AcpM_n2->Acyl_AcpM_n Next Cycle

Figure 1: The enzymatic steps of the FAS-II elongation cycle in mycolic acid biosynthesis.

The Final Condensation Step: The Role of Pks13

The culmination of mycolic acid synthesis is the Claisen condensation of two long-chain fatty acids: the α-branch and the meromycolate chain. This reaction is catalyzed by the polyketide synthase Pks13.[4]

  • The α-branch: This is a C24-C26 saturated fatty acid synthesized by the FAS-I system. Before condensation, it is activated by the enzyme FadD32. The term trans-2-methylhexacos-2-enoyl-CoA likely refers to a modified form of the C26 α-branch precursor, although the exact structure and the enzyme responsible for the methyl addition are still areas of active research.

  • The Meromycolate Chain: This is the very long fatty acid (up to C60) produced by the iterative cycles of the FAS-II system.

  • Pks13: This large, multi-domain enzyme orchestrates the final condensation. It possesses two acyl carrier protein domains, a ketoacyl synthase domain, an acyltransferase domain, and a thioesterase domain.[13] Pks13 binds the two fatty acyl chains and catalyzes the formation of the α-alkyl β-ketoester intermediate, which is then reduced to form the mature mycolic acid.[14]

Visualization of the Final Condensation

Final_Condensation cluster_Inputs Precursors FAS_I FAS-I Product (C24-C26 Acyl-CoA) α-branch FadD32 FadD32 FAS_I->FadD32 Activation FAS_II FAS-II Product (Meromycolate) ~C56 Pks13 Pks13 FAS_II->Pks13 FadD32->Pks13 Mycolic_Acid Mature Mycolic Acid Pks13->Mycolic_Acid Condensation & Reduction

Figure 2: The final condensation step of mycolic acid synthesis catalyzed by Pks13.

Quantitative Data on Mycolic Acid Biosynthesis Enzymes

The following tables summarize available quantitative data for key enzymes and inhibitors in the mycolic acid biosynthesis pathway.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat/Km (M-1min-1)Source(s)
Pks13-TE4-methylumbelliferyl heptanoate (B1214049)~20~7.2 x 102[15]

Table 2: Inhibitor Potency

InhibitorTargetIC50 (µM)Source(s)
TAM1Pks13-TE0.26[15]
X13045Pks13-TE15[16]
Compound 2HadAB/BC-[17]
Compound 13HadAB/BC-[17]

Experimental Protocols

Extraction and Analysis of Mycolic Acids by Thin-Layer Chromatography (TLC)

This protocol is adapted from methodologies described for the analysis of mycobacterial lipids.[18][19][20]

Objective: To extract mycolic acids from mycobacterial cultures and separate them into their different classes (α, methoxy, keto) using TLC.

Materials:

  • Mycobacterial cell pellet

  • Tetrabutylammonium hydroxide (B78521) (TBAH)

  • Dichloromethane (CH2Cl2)

  • Iodomethane (CH3I)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • TLC plates (silica gel G)

  • Developing solvent: Hexane/Ethyl acetate (B1210297) (19:1, v/v)

  • Visualizing reagent: 5% ethanolic molybdophosphoric acid

  • Glass tubes, rotator, centrifuge, heating block, TLC developing tank, reagent sprayer, heat gun.

Procedure:

  • Hydrolysis: Resuspend the bacterial pellet in 2 ml of TBAH and incubate overnight at 100°C to hydrolyze fatty and mycolic acids.

  • Methyl Esterification:

    • Cool the sample to room temperature.

    • Add 4 ml CH2Cl2, 300 µl CH3I, and 2 ml water.

    • Mix on a rotator for 1 hour at room temperature.

    • Centrifuge at 3,500 rpm for 10 minutes to separate the phases.

  • Extraction:

    • Carefully collect the lower organic phase containing the mycolic acid methyl esters (MAMEs).

    • Wash the organic phase three times with 2 ml of deionized water.

    • Dry the organic phase by passing it over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

  • TLC Analysis:

    • Resuspend the dried MAMEs in a small volume of CH2Cl2.

    • Spot the sample onto a silica (B1680970) gel G TLC plate.

    • Develop the plate in a TLC tank with hexane/ethyl acetate (19:1, v/v). For better separation, the plate can be dried and the development repeated.[19]

    • After development, dry the plate.

    • Spray the plate with 5% ethanolic molybdophosphoric acid and heat with a heat gun to visualize the separated mycolic acid classes.

In Vitro Assay for Pks13 Thioesterase (TE) Domain Activity

This protocol is based on the fluorescent assay used to screen for Pks13 inhibitors.[15][21]

Objective: To measure the enzymatic activity of the Pks13-TE domain using a fluorogenic substrate.

Materials:

  • Purified recombinant Pks13-TE domain

  • Assay buffer (e.g., Tris-HCl with appropriate pH and additives)

  • 4-methylumbelliferyl heptanoate (4-MUH) substrate (stock in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Prepare Reagents: Dilute the Pks13-TE enzyme to the desired concentration in assay buffer. Prepare serial dilutions of the 4-MUH substrate in assay buffer.

  • Set up the Reaction:

    • Add a defined volume of assay buffer to each well of the 96-well plate.

    • Add the Pks13-TE enzyme to the appropriate wells. Include wells without enzyme as a negative control for substrate auto-hydrolysis.

    • To test inhibitors, pre-incubate the enzyme with the compound for a set period before starting the reaction.

  • Initiate the Reaction: Add the 4-MUH substrate to all wells to start the reaction.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time. The cleavage of the ester bond in 4-MUH by the TE domain releases the fluorescent 4-methylumbelliferone.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence increase. For inhibitor studies, plot the reaction velocity against the inhibitor concentration and fit the data to determine the IC50 value.

Visualization of Experimental Workflow: Mycolic Acid TLC Analysis

TLC_Workflow cluster_SamplePrep Sample Preparation cluster_TLC TLC Analysis Pellet Mycobacterial Cell Pellet Hydrolysis Alkaline Hydrolysis (TBAH, 100°C) Pellet->Hydrolysis Esterification Methyl Esterification (CH3I) Hydrolysis->Esterification Extraction Solvent Extraction (CH2Cl2) Esterification->Extraction Spotting Spot Sample on TLC Plate Extraction->Spotting Dried MAMEs Development Develop Plate (Hexane/Ethyl Acetate) Spotting->Development Visualization Spray with Reagent & Heat Development->Visualization Result Separated Mycolic Acid Classes Visualization->Result

Figure 3: Workflow for the extraction and TLC analysis of mycolic acids.

Conclusion

The mycolic acid biosynthesis pathway, particularly the FAS-II system and the final condensation by Pks13, represents a rich source of targets for the development of novel anti-tuberculosis therapeutics. A thorough understanding of the enzymes involved, their substrates, and their kinetics is essential for rational drug design. The experimental protocols provided in this guide offer a starting point for researchers to investigate this critical pathway, screen for new inhibitors, and further elucidate the complex biology of Mycobacterium tuberculosis. The continued exploration of this vital metabolic process will undoubtedly pave the way for new strategies to combat this persistent global health threat.

References

An In-depth Technical Guide to Enzymes Interacting with trans-25-methylhexacos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic interactions involving trans-25-methylhexacos-2-enoyl-CoA, a key intermediate in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. Mycolic acids are essential, long-chain fatty acids that form the characteristic waxy outer layer of mycobacteria, contributing significantly to their virulence and resistance to common antibiotics. The enzymes responsible for their synthesis, particularly the Type II Fatty Acid Synthase (FAS-II) system, are validated targets for antitubercular drug development.

This document details the core enzymes of the FAS-II system, their kinetic properties with relevant long-chain substrates, detailed experimental protocols for their study, and visual representations of the associated biochemical pathways and experimental workflows.

The Central Role of the FAS-II System in Mycolic Acid Biosynthesis

The synthesis of mycolic acids in Mycobacterium tuberculosis is a complex process involving two distinct fatty acid synthase systems. The Type I Fatty Acid Synthase (FAS-I) is responsible for the de novo synthesis of shorter fatty acids (typically C16 to C26). These are then elongated by the Type II Fatty Acid Synthase (FAS-II) system to produce the very long meromycolate chains (up to C56), which are precursors to the final mycolic acids.

The FAS-II system is a multi-enzyme complex where each step is catalyzed by a distinct, monofunctional enzyme. The substrate, this compound, is a C27 enoyl-CoA intermediate within this elongation cycle. The primary enzyme that directly interacts with and processes this substrate is the enoyl-[acyl-carrier-protein] reductase, InhA .

The core enzymes of the M. tuberculosis FAS-II system include:

  • β-ketoacyl-ACP synthases (KasA and KasB): Catalyze the condensation of malonyl-ACP with the growing acyl-ACP chain, extending it by two carbons. KasA is believed to handle the initial elongation steps, while KasB is involved in the later stages.

  • β-ketoacyl-ACP reductase (MabA): Reduces the β-ketoacyl-ACP product of the Kas enzymes to β-hydroxyacyl-ACP.

  • β-hydroxyacyl-ACP dehydratase (HadAB and HadBC): These heterodimeric complexes catalyze the dehydration of β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP intermediate.

  • Enoyl-[acyl-carrier-protein] reductase (InhA): Catalyzes the final reduction step of the cycle, converting the trans-2-enoyl-ACP to a saturated acyl-ACP, which can then undergo further rounds of elongation. InhA is the target of the frontline antitubercular drug isoniazid.

Quantitative Data on FAS-II Enzyme Kinetics

Direct kinetic data for the interaction of FAS-II enzymes with this compound or its corresponding ACP-tethered form is scarce in the literature due to the challenges of synthesizing and handling such long, hydrophobic substrates. However, studies using shorter-chain acyl-CoA and acyl-ACP analogues provide valuable insights into the substrate specificity and catalytic efficiency of these enzymes.

Table 1: Kinetic Parameters for InhA with Various Substrates
SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)ConditionsReference
trans-2-Octenoyl-CoA11 ± 23.5 ± 0.23.18 x 10530 mM PIPES, 150 mM NaCl, pH 6.8, 30°C[1]
NADH (with 4 mM octenoyl-CoA)30 ± 53.5 ± 0.11.17 x 10530 mM PIPES, 150 mM NaCl, pH 6.8, 30°C[1]
trans-2-Dodecenoyl-CoA (DD-CoA)25 (IC50 context)N/AN/A30 mM PIPES, 150 mM NaCl, pH 6.8[2]

Note: InhA shows a preference for long-chain fatty acyl thioester substrates (>C16).

Table 2: Substrate Specificity and Properties of Other FAS-II Enzymes
EnzymeSubstrate Preference / PropertyQuantitative DataReference
KasA Elongates acyl-ACP chains of C16 or longer.N/A[3]
KasB Involved in later elongation cycles, producing longer chains than KasA.N/A
HadAB Involved in the early FAS-II elongation steps (up to C48–C52).N/A[4]
HadBC Involved in late FAS-II cycles, producing longer chains (C54–C62).N/A[4]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity measurement of key FAS-II enzymes.

Recombinant Expression and Purification of InhA

This protocol describes the expression of N-terminally His-tagged InhA in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells

  • pET expression vector containing the inhA gene with an N-terminal His6-tag

  • Luria-Bertani (LB) broth and agar (B569324)

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.9, 500 mM NaCl, 5 mM imidazole

  • Wash Buffer: 50 mM Tris-HCl pH 7.9, 500 mM NaCl, 60 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 7.9, 500 mM NaCl, 500 mM imidazole

  • Ni-NTA affinity resin

  • Sonciator

  • Centrifuge

Protocol:

  • Transformation: Transform the InhA expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to incubate the culture for 12-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the protein with Elution Buffer.

  • Verification: Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the recombinant InhA.

  • Buffer Exchange/Storage: Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., Tris-HCl, NaCl, and glycerol). Store at -80°C.

Spectrophotometric Assay for InhA Activity

This assay measures the activity of InhA by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADH.

Materials:

  • Purified InhA enzyme

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

  • NADH stock solution (e.g., 10 mM in buffer)

  • Substrate stock solution (e.g., 10 mM trans-2-dodecenoyl-CoA in DMSO)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing Assay Buffer, NADH to a final concentration of 250 µM, and the enoyl-CoA substrate to a final concentration of 25 µM.

  • Equilibration: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for 5 minutes.

  • Initiate Reaction: Initiate the reaction by adding a known concentration of purified InhA (e.g., 10-100 nM final concentration).

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record readings every 15-30 seconds for 10-20 minutes.

  • Calculate Activity:

    • Determine the initial linear rate of the reaction (ΔA340/min).

    • Use the Beer-Lambert law (A = εcl) to calculate the rate of NADH consumption. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M-1cm-1.

    • Enzyme activity can be expressed as µmol of NADH consumed per minute per mg of enzyme (U/mg).

Coupled Assay for KasA Activity

The activity of KasA, which does not produce a directly spectrophotometrically active product, can be measured using a coupled assay with MabA. The β-ketoacyl-ACP product of KasA is immediately reduced by MabA, a reaction that consumes NADPH, which can be monitored at 340 nm.[5]

Materials:

  • Purified KasA, MabA, and AcpM (acyl carrier protein)

  • Acyl-ACP substrate (e.g., C16-ACP)

  • Malonyl-CoA

  • NADPH

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0)

Protocol:

  • Prepare Acyl-ACP: The acyl-ACP substrate must be prepared beforehand by enzymatic or chemical acylation of purified AcpM.

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, NADPH (e.g., 200 µM), malonyl-CoA, acyl-ACP, and an excess of purified MabA.

  • Equilibration: Incubate the mixture at a constant temperature (e.g., 25°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding a limiting amount of purified KasA.

  • Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm due to NADPH oxidation by MabA.

  • Calculate Activity: Calculate the rate of NADPH consumption as described in the InhA assay protocol. This rate is directly proportional to the activity of KasA.[5]

Mandatory Visualizations

Mycolic Acid Biosynthesis Pathway (FAS-II System)

FAS_II_Pathway enzyme enzyme sub_start Acyl(Cn)-ACP kas KasA / KasB sub_start->kas sub_malonyl Malonyl-ACP sub_malonyl->kas sub_keto β-Ketoacyl(Cn+2)-ACP maba MabA sub_keto->maba sub_hydroxy β-Hydroxyacyl(Cn+2)-ACP had HadAB / HadBC sub_hydroxy->had sub_enoyl trans-2-Enoyl(Cn+2)-ACP inha InhA sub_enoyl->inha sub_end Acyl(Cn+2)-ACP kas->sub_keto Condensation co2 CO2 + ACP kas->co2 maba->sub_hydroxy Reduction nadp1 NADP+ maba->nadp1 had->sub_enoyl Dehydration h2o H2O had->h2o inha->sub_end Reduction nadp2 NAD+ inha->nadp2 nadph1 NADPH nadph1->maba nadph2 NADH nadph2->inha

Caption: The enzymatic cycle of the M. tuberculosis FAS-II system for fatty acid elongation.

Experimental Workflow: InhA Purification```dot

InhA_Purification_Workflow start Transform E. coli with InhA plasmid culture Grow large-scale E. coli culture start->culture induce Induce protein expression with IPTG culture->induce harvest Harvest cells by centrifugation induce->harvest lyse Resuspend and lyse cells (Sonication) harvest->lyse clarify Clarify lysate by centrifugation lyse->clarify load Load supernatant onto Ni-NTA column clarify->load wash Wash column with Wash Buffer load->wash elute Elute InhA with Elution Buffer wash->elute verify Analyze fractions by SDS-PAGE elute->verify end Pure InhA verify->end

Caption: Workflow for the spectrophotometric measurement of InhA activity.

References

Methodological & Application

Synthesis of trans-25-methylhexacos-2-enoyl-CoA: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the chemical synthesis of trans-25-methylhexacos-2-enoyl-CoA, a very long-chain branched unsaturated fatty acyl-CoA derivative for research purposes. Given the absence of a specific published synthesis for this molecule, the following protocol is a proposed multi-step chemo-enzymatic method based on established organic chemistry principles for similar molecules.

Application Notes

This compound is a valuable research tool for investigating the metabolism and biological roles of very long-chain branched-chain fatty acids (VLC-BCFAs). VLC-BCFAs are integral components of cellular lipids and are involved in various physiological processes.

Potential Research Applications:

  • Enzyme Substrate Studies: This molecule can serve as a specific substrate for enzymes involved in fatty acid metabolism, such as acyl-CoA oxidases, reductases, and hydratases, particularly those with a preference for very long and branched-chain substrates.[1]

  • Metabolic Flux Analysis: As a stable isotope-labeled standard, it can be used in mass spectrometry-based metabolic flux analysis to trace the pathways of VLC-BCFA metabolism.

  • Cellular Signaling: Very long-chain fatty acyl-CoAs are known to act as signaling molecules that can modulate the activity of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.[2] Investigating the interaction of this compound with these receptors can provide insights into the specific roles of VLC-BCFAs in gene regulation.

  • Membrane Biophysics: Incorporation of this unique fatty acyl-CoA into complex lipids can be studied to understand its effects on membrane fluidity, structure, and the function of membrane-bound proteins. Branched-chain fatty acids are known to influence membrane properties.[3][4][5]

  • Drug Development: In the context of diseases associated with aberrant lipid metabolism, such as certain genetic disorders or metabolic syndrome, this compound can be used in screening assays to identify potential therapeutic agents that modulate VLC-BCFA pathways.

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned as a three-stage process:

  • Synthesis of the Precursor Fatty Acid: Preparation of trans-25-methylhexacos-2-enoic acid.

  • Activation of the Fatty Acid: Conversion of the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.

  • Thioesterification: Coupling of the activated fatty acid with Coenzyme A.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Fatty Acid Activation cluster_2 Stage 3: Thioesterification 24-Methylpentacosanal 24-Methylpentacosanal Wittig Reaction Wittig Reaction 24-Methylpentacosanal->Wittig Reaction Wittig Reagent Wittig Reagent Wittig Reagent->Wittig Reaction trans-25-Methylhexacos-2-enoate Ester trans-25-Methylhexacos-2-enoate Ester Wittig Reaction->trans-25-Methylhexacos-2-enoate Ester Ester Hydrolysis Ester Hydrolysis trans-25-Methylhexacos-2-enoic Acid trans-25-Methylhexacos-2-enoic Acid Ester Hydrolysis->trans-25-Methylhexacos-2-enoic Acid trans-25-Methylhexacos-2-enoate Ester->Ester Hydrolysis Activation Reaction Activation Reaction trans-25-Methylhexacos-2-enoic Acid->Activation Reaction NHS N-Hydroxysuccinimide NHS->Activation Reaction Coupling Agent e.g., DCC or EDC Coupling Agent->Activation Reaction Activated Fatty Acid trans-25-Methylhexacos-2-enoyl-NHS ester Activation Reaction->Activated Fatty Acid Coupling Reaction Coupling Reaction Activated Fatty Acid->Coupling Reaction Coenzyme A Coenzyme A Coenzyme A->Coupling Reaction Final Product This compound Coupling Reaction->Final Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents:

ReagentSupplierPurity
25-Methylhexacosanoic AcidLarodan>98%
Oxalyl chlorideSigma-Aldrich≥99%
Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%
N-Hydroxysuccinimide (NHS)Sigma-Aldrich98%
Coenzyme A trilithium saltSigma-Aldrich≥85%
Dichloromethane (B109758) (DCM), anhydrousSigma-Aldrich≥99.8%
Dimethylformamide (DMF), anhydrousSigma-Aldrich≥99.8%
Sodium bicarbonateFisher ScientificACS Grade
Ethyl acetate (B1210297)Fisher ScientificHPLC Grade
HexaneFisher ScientificHPLC Grade
Acetonitrile (B52724) (ACN)Fisher ScientificHPLC Grade
Potassium phosphate (B84403) monobasicSigma-Aldrich≥99%

Protocol 1: Synthesis of trans-25-methylhexacos-2-enoic acid

This protocol assumes the starting material is 25-methylhexacosanoic acid, which would first need to be reduced to the corresponding aldehyde, 25-methylhexacosanal. A subsequent Wittig reaction would yield the α,β-unsaturated ester, followed by hydrolysis.

Step 1a: Reduction of 25-Methylhexacosanoic Acid to 25-Methylhexacosanol

  • Dissolve 25-methylhexacosanoic acid (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran (B86392) complex (1.0 M in THF, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 25-methylhexacosanol.

Step 1b: Oxidation of 25-Methylhexacosanol to 25-Methylhexacosanal

  • Dissolve 25-methylhexacosanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridinium (B92312) chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the mixture at room temperature for 2 hours.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain 25-methylhexacosanal.

Step 1c: Wittig Reaction to form Ethyl trans-25-methylhexacos-2-enoate [6][7]

  • In a separate flask, suspend (Carbethoxymethylene)triphenylphosphorane (1.2 eq) in anhydrous toluene.

  • Add a solution of 25-methylhexacosanal (1.0 eq) in anhydrous toluene.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl trans-25-methylhexacos-2-enoate.

Step 1d: Hydrolysis to trans-25-methylhexacos-2-enoic acid

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (3.0 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield trans-25-methylhexacos-2-enoic acid.

Protocol 2: Activation of trans-25-methylhexacos-2-enoic acid with N-Hydroxysuccinimide (NHS) [8][9][10]

  • Dissolve trans-25-methylhexacos-2-enoic acid (1.0 eq) and N-hydroxysuccinimide (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the trans-25-methylhexacos-2-enoyl-NHS ester.

Protocol 3: Coupling of the Activated Fatty Acid with Coenzyme A [8]

  • Dissolve the trans-25-methylhexacos-2-enoyl-NHS ester (1.5 eq) in a minimal amount of DMF.

  • In a separate flask, dissolve Coenzyme A trilithium salt (1.0 eq) in a 0.1 M sodium bicarbonate buffer (pH 8.0-8.5).

  • Add the DMF solution of the NHS-ester dropwise to the Coenzyme A solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by HPLC.

  • Upon completion, acidify the reaction mixture to pH 4-5 with 0.1 M HCl.

Protocol 4: Purification and Characterization

Purification by Solid-Phase Extraction and HPLC: [11][12]

  • Load the acidified reaction mixture onto a C18 solid-phase extraction (SPE) cartridge pre-equilibrated with 0.1 M potassium phosphate buffer (pH 4.9).

  • Wash the cartridge with the same buffer to remove unreacted Coenzyme A and other water-soluble impurities.

  • Elute the product with a solution of 80% acetonitrile in water.

  • Lyophilize the eluate to obtain the crude product.

  • Further purify the product by reverse-phase HPLC using a C18 column with a gradient of acetonitrile in 75 mM potassium phosphate buffer (pH 4.9).[12]

  • Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) base of Coenzyme A).

  • Collect the fractions containing the desired product and lyophilize to obtain pure this compound.

Characterization:

  • Mass Spectrometry (MS): Confirm the molecular weight of the final product using electrospray ionization mass spectrometry (ESI-MS). The expected molecular weight is 1158.22 g/mol .[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure using 1H and 13C NMR. Key signals to identify include the trans double bond protons in the 1H NMR spectrum and the thioester carbonyl carbon in the 13C NMR spectrum.[15][16][17][18]

Signaling Pathway Involvement

Very long-chain and branched-chain fatty acyl-CoAs are important metabolic intermediates that can also function as signaling molecules. They are precursors for the synthesis of complex lipids, such as sphingolipids and glycerophospholipids, which are essential for membrane structure and function. Additionally, they can directly bind to and modulate the activity of transcription factors, thereby regulating gene expression.

G Branched-Chain Amino Acids Branched-Chain Amino Acids Fatty Acid Elongases (ELOVLs) Fatty Acid Elongases (ELOVLs) Branched-Chain Amino Acids->Fatty Acid Elongases (ELOVLs) Precursors This compound This compound PPARa PPARα This compound->PPARa Ligand Binding & Activation Membrane Synthesis Membrane Synthesis This compound->Membrane Synthesis Substrate Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Substrate Fatty Acid Elongases (ELOVLs)->this compound Synthesis Gene Expression Gene Expression PPARa->Gene Expression Regulation Lipid Metabolism Genes Lipid Metabolism Genes Gene Expression->Lipid Metabolism Genes Complex Lipids e.g., Sphingolipids Membrane Synthesis->Complex Lipids Membrane Fluidity & Function Membrane Fluidity & Function Complex Lipids->Membrane Fluidity & Function Energy Production Energy Production Beta-Oxidation->Energy Production

Caption: Potential metabolic and signaling roles of branched-chain VLC-acyl-CoAs.

This document provides a framework for the synthesis and application of this compound. Researchers should adapt and optimize the proposed protocols based on their specific experimental requirements and available instrumentation.

References

Application Note: Quantitative Analysis of trans-2-5-Methylhexacos-2-enoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-2-5-Methylhexacos-2-enoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) intermediate. VLCFAs and their CoA esters are crucial components of cellular metabolism, playing roles in sphingolipid synthesis, protein acylation, and energy metabolism. Dysregulation of VLCFA metabolism is associated with several severe neurological disorders, such as X-linked adrenoleukodystrophy. The trans-2-enoyl-CoA intermediates are specifically involved in the fatty acid elongation cycle.[1][2] Accurate and sensitive detection of specific VLCFA-CoA species like trans-2-5-methylhexacos-2-enoyl-CoA is essential for understanding disease mechanisms and for the development of novel therapeutics.

This application note provides a detailed protocol for the extraction, separation, and quantification of trans-2-5-methylhexacos-2-enoyl-CoA from biological matrices using a robust and sensitive LC-MS/MS method. The methodology is adapted from established protocols for long-chain and very-long-chain acyl-CoA analysis.[3][4][5][6]

Metabolic Significance and Signaling Pathway

trans-2-5-Methylhexacos-2-enoyl-CoA is an intermediate in the fatty acid elongation cycle, a four-step process that extends the carbon chain of fatty acids. This cycle is catalyzed by a complex of enzymes known as fatty acid elongases. The reduction of the trans-2-enoyl-CoA intermediate to the corresponding saturated acyl-CoA is a critical step catalyzed by trans-2-enoyl-CoA reductase.[1][2][7] The accumulation of specific trans-2-enoyl-CoA species may indicate a bottleneck or dysfunction in this elongation pathway, which could have pathological consequences.

fatty_acid_elongation Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation (Elongase) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (Ketoacyl-CoA Reductase) Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) (e.g., trans-2-5-methylhexacos-2-enoyl-CoA) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (Hydroxyacyl-CoA Dehydratase) Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction (trans-2-Enoyl-CoA Reductase)

Figure 1: Fatty Acid Elongation Cycle.

Experimental Workflow

The analytical workflow for the detection of trans-2-5-methylhexacos-2-enoyl-CoA involves sample preparation, including extraction and purification, followed by LC-MS/MS analysis for separation and quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue_Homogenization Tissue/Cell Homogenization Extraction Acyl-CoA Extraction Tissue_Homogenization->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification LC_Separation UPLC Separation (C18 Column) Purification->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Experimental Workflow Diagram.

Protocols

Sample Preparation

This protocol is adapted from established methods for long-chain acyl-CoA extraction from tissues or cells.[8][9][10]

Materials:

  • Biological sample (e.g., ~50 mg tissue or 10^7 cells)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable non-endogenous acyl-CoA

  • Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), 50 µl glacial acetic acid

  • Petroleum ether

  • Saturated (NH4)2SO4

  • Methanol:Chloroform (2:1, v/v)

  • Reconstitution Solvent: 10% Acetonitrile in water with 15 mM NH4OH

Procedure:

  • Homogenize the frozen tissue sample or cell pellet in 400 µL of ice-cold extraction buffer containing the internal standard.

  • Wash the extract three times with 400 µL of petroleum ether to remove neutral lipids. Centrifuge at low speed (100 x g) for 1 minute to separate phases and discard the upper petroleum ether layer.

  • Add 10 µL of saturated (NH4)2SO4 to the extract, followed by 1.2 mL of 2:1 Methanol:Chloroform.

  • Vortex vigorously and incubate at room temperature for 20 minutes.

  • Centrifuge at 21,000 x g for 2 minutes.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

This method utilizes a reversed-phase UPLC system coupled to a triple quadrupole mass spectrometer.[3][5][11]

Instrumentation:

  • UPLC System with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Conditions:

Parameter Value
Column C18 Reversed-Phase (e.g., Agilent Eclipse XDB-C18)
Mobile Phase A 10% Acetonitrile, 15 mM NH4OH in Water
Mobile Phase B 90% Acetonitrile, 15 mM NH4OH in Water
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Column Temperature | 40 °C |

Gradient Elution:

Time (min) % Mobile Phase B
0.0 2
1.5 2
13.0 95
17.0 95
17.1 2

| 20.0 | 2 |

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Key Fragmentation: Acyl-CoAs typically show a characteristic neutral loss of 507 Da (phosphoadenosine diphosphate) or produce a fragment ion corresponding to the acyl-pantetheine.[5]

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
trans-2-5-Methylhexacos-2-enoyl-CoA Calculated Fragment Optimized

| Heptadecanoyl-CoA (IS) | 1022.6 | 516.1 | 45 |

Note: The exact m/z values for the precursor and product ions of trans-2-5-methylhexacos-2-enoyl-CoA need to be calculated based on its chemical formula and confirmed by direct infusion of a standard, if available. The collision energy will also require optimization for this specific analyte.

Data Presentation

Quantitative data should be presented in a clear, tabular format. The concentration of trans-2-5-methylhexacos-2-enoyl-CoA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a synthetic standard.

Table 1: Calibration Curve Data

Standard Concentration (nM) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
0.1 1,500 100,000 0.015
0.5 7,800 102,000 0.076
1.0 15,500 101,500 0.153
5.0 76,000 99,800 0.761

| 10.0 | 152,000 | 100,500 | 1.512 |

Table 2: Sample Quantification Results

Sample ID Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS) Concentration (nM)
Control 1 2,300 101,000 0.023 0.15
Control 2 2,500 99,500 0.025 0.17
Treated 1 8,900 100,200 0.089 0.59

| Treated 2 | 9,500 | 101,800 | 0.093 | 0.62 |

Conclusion

The described LC-MS/MS method provides a sensitive and specific approach for the quantification of trans-2-5-methylhexacos-2-enoyl-CoA in biological samples. This analytical tool is invaluable for researchers investigating the role of very-long-chain fatty acid metabolism in health and disease, and for professionals in drug development targeting enzymes within the fatty acid elongation pathway. The detailed protocol ensures reproducibility and accuracy, facilitating a deeper understanding of the metabolic pathways involving this specific acyl-CoA species.

References

Application Notes and Protocols for the Purification of trans-25-Methylhexacos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-25-Methylhexacos-2-enoyl-CoA is a very long-chain fatty acyl-coenzyme A (VLCFA-CoA) derivative. The purification of such molecules is crucial for various research applications, including enzymatic assays, structural studies, and the development of therapeutics targeting lipid metabolism. Due to its amphipathic nature, possessing a long hydrophobic acyl chain and a polar Coenzyme A head group, specific chromatographic techniques are required for its effective isolation and purification.

This document provides detailed application notes and protocols for the purification of this compound using state-of-the-art chromatography techniques. The methodologies described are based on established principles for the separation of long-chain acyl-CoA esters and are adapted for the specific properties of this molecule.

Biosynthetic Context: The Fatty Acid Elongation Cycle

This compound is an intermediate in the fatty acid elongation cycle, a crucial pathway for the synthesis of very long-chain fatty acids (VLCFAs). This cycle involves four key enzymatic reactions that sequentially add two-carbon units to a growing acyl-CoA chain. The final step of each elongation cycle involves the reduction of a trans-2-enoyl-CoA intermediate to its corresponding saturated acyl-CoA by the enzyme trans-2-enoyl-CoA reductase. Understanding this pathway is essential for researchers studying lipid metabolism and related disorders.

Fatty_Acid_Elongation_Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA 3-Ketoacyl-CoA Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA 3-Ketoacyl-CoA Reductase Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) (e.g., this compound) Hydroxyacyl_CoA->Enoyl_CoA 3-Hydroxyacyl-CoA Dehydratase Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA trans-2-Enoyl-CoA Reductase

Caption: The Fatty Acid Elongation Cycle.

Recommended Chromatography Techniques

The purification of this compound can be effectively achieved using one or a combination of the following chromatography techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and highly effective method for the separation of acyl-CoA species. The separation is based on the hydrophobic interactions between the long acyl chain and the nonpolar stationary phase.

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. The negatively charged phosphate (B84403) groups of the Coenzyme A moiety allow for strong interaction with an anion-exchange resin.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative for separating polar and amphipathic molecules. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Data Presentation: Comparison of Chromatographic Parameters

The following tables summarize typical quantitative data for the purification of long-chain acyl-CoAs using the recommended techniques. Please note that these are representative values, and the actual results for this compound may vary depending on the specific experimental conditions and the purity of the starting material.

Table 1: Representative Performance of Reversed-Phase HPLC for Long-Chain Acyl-CoA Purification

ParameterC8 ColumnC18 Column
Typical Mobile Phase A 25-75 mM Potassium Phosphate, pH 5.3-7.015 mM Ammonium (B1175870) Hydroxide in Water
Typical Mobile Phase B Acetonitrile or MethanolAcetonitrile
Gradient 20-80% B over 30 min20-65% B over 5 min
Flow Rate 0.5 - 1.0 mL/min0.4 mL/min
Detection Wavelength 254 - 260 nm254 - 260 nm
Typical Recovery >80%>80%

Table 2: Representative Performance of Ion-Exchange and HILIC for Acyl-CoA Purification

ParameterAnion-Exchange ChromatographyHILIC
Stationary Phase Quaternary ammonium functionalized resinZwitterionic or amide-based stationary phase
Typical Mobile Phase A Low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5)Acetonitrile with a small percentage of aqueous buffer
Typical Mobile Phase B High salt buffer (e.g., 1 M NaCl in starting buffer)Aqueous buffer (e.g., ammonium formate)
Elution Salt gradientIncreasing aqueous buffer concentration
Flow Rate 1.0 - 2.0 mL/min0.2 - 0.5 mL/min
Detection Wavelength 254 - 260 nm254 - 260 nm or Mass Spectrometry
Typical Recovery >70%>85%

Experimental Protocols

The following are detailed protocols for the purification of this compound. It is recommended to perform an initial analytical run to optimize the separation parameters for your specific sample.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This protocol is designed for the high-resolution purification of this compound.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Sample containing this compound, dissolved in a minimal volume of Mobile Phase A or a compatible solvent.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the sample onto the column. The injection volume will depend on the sample concentration and the column capacity.

  • Gradient Elution: Start the following gradient program:

    • 0-5 min: 5% B

    • 5-35 min: Linear gradient from 5% to 95% B

    • 35-40 min: Hold at 95% B

    • 40-45 min: Linear gradient from 95% to 5% B

    • 45-55 min: Hold at 5% B to re-equilibrate the column.

  • Detection and Fraction Collection: Monitor the elution profile at 260 nm. Collect fractions corresponding to the peak of interest. Due to the very long acyl chain, this compound is expected to have a significantly longer retention time compared to shorter-chain acyl-CoAs.

  • Post-Purification Processing: Pool the collected fractions and remove the solvent by lyophilization or vacuum centrifugation.

RPHPLC_Workflow Start Sample containing This compound Equilibration Equilibrate C18 Column Start->Equilibration Injection Inject Sample Equilibration->Injection Gradient Gradient Elution (Acetonitrile Gradient) Injection->Gradient Detection UV Detection (260 nm) Gradient->Detection Collection Fraction Collection Detection->Collection Processing Solvent Removal (Lyophilization) Collection->Processing End Purified This compound Processing->End

Caption: RP-HPLC Purification Workflow.

Protocol 2: Anion-Exchange Chromatography (AEC)

This protocol is suitable for an initial capture and enrichment step, particularly for complex mixtures.

Materials:

  • Chromatography system (e.g., FPLC or low-pressure chromatography system)

  • Strong anion-exchange column (e.g., DEAE or Q-Sepharose)

  • Binding Buffer: 20 mM Tris-HCl, pH 7.5

  • Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 7.5

  • Sample containing this compound, in Binding Buffer.

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with Binding Buffer for at least 5 column volumes.

  • Sample Loading: Load the sample onto the column at a low flow rate (e.g., 1 mL/min).

  • Washing: Wash the column with Binding Buffer until the UV absorbance at 280 nm (for protein contaminants) and 260 nm returns to baseline.

  • Elution: Elute the bound acyl-CoA species using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by RP-HPLC or another suitable method to identify the fractions containing this compound.

  • Desalting: Pool the relevant fractions and desalt using a desalting column or dialysis.

AEC_Workflow Start Sample in Binding Buffer Equilibration Equilibrate Anion- Exchange Column Start->Equilibration Loading Load Sample Equilibration->Loading Washing Wash with Binding Buffer Loading->Washing Elution Elute with Salt Gradient Washing->Elution Collection Fraction Collection Elution->Collection Analysis Analysis of Fractions (e.g., RP-HPLC) Collection->Analysis Desalting Desalting Analysis->Desalting End Enriched This compound Desalting->End

Caption: Anion-Exchange Chromatography Workflow.

Concluding Remarks

The successful purification of this compound relies on the careful selection and optimization of chromatographic conditions. For high-purity requirements, a multi-step purification strategy, for instance, combining anion-exchange chromatography for initial enrichment followed by reversed-phase HPLC for high-resolution separation, is recommended. The protocols and data presented here provide a solid foundation for developing a robust purification workflow for this and other very long-chain fatty acyl-CoA molecules. Researchers should always perform preliminary analytical runs to tailor the methods to their specific sample matrix and purity needs.

Application Notes and Protocols for In Vitro Assays Using trans-25-Methylhexacos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-25-Methylhexacos-2-enoyl-CoA is a long-chain fatty acyl-coenzyme A derivative. While specific in vitro assays and detailed biological functions for this particular molecule are not extensively documented in current literature, its structural similarity to other trans-2-enoyl-CoA intermediates suggests its involvement in critical metabolic pathways, primarily fatty acid metabolism.[1][2][3] These pathways include fatty acid elongation and beta-oxidation, which are fundamental for energy homeostasis and the synthesis of essential lipids.[1][2]

This document provides detailed application notes and experimental protocols to guide researchers in the investigation of the in vitro effects of this compound. The protocols are based on established methodologies for analogous fatty acyl-CoAs and their associated enzymes.

I. Potential Biological Functions and Signaling Pathways

This compound is a likely intermediate in the mitochondrial fatty acid elongation pathway. This pathway is responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial for various cellular functions. The final step in each cycle of fatty acid elongation is the reduction of a trans-2-enoyl-CoA to an acyl-CoA, a reaction catalyzed by trans-2-enoyl-CoA reductase (TECR).[2][4]

Additionally, trans-2-enoyl-CoA molecules are key intermediates in the beta-oxidation pathway, where fatty acids are broken down to produce energy.[5] The enzyme 2-enoyl-CoA hydratase catalyzes the hydration of trans-2-enoyl-CoA during this process.[6]

Signaling Pathway Diagrams

FattyAcidElongation AcylCoA Acyl-CoA (n) KetoacylCoA 3-Ketoacyl-CoA (n+2) AcylCoA->KetoacylCoA Fatty Acid Elongase MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (n+2) KetoacylCoA->HydroxyacylCoA 3-Ketoacyl-CoA Reductase EnoylCoA trans-2-Enoyl-CoA (n+2) (e.g., this compound) HydroxyacylCoA->EnoylCoA 3-Hydroxyacyl-CoA Dehydratase ElongatedAcylCoA Acyl-CoA (n+2) EnoylCoA->ElongatedAcylCoA trans-2-Enoyl-CoA Reductase (TECR)

Caption: Fatty Acid Elongation Cycle.

BetaOxidation FattyAcylCoA Fatty Acyl-CoA EnoylCoA trans-2-Enoyl-CoA (e.g., this compound) FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA 2-Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase ShorterAcylCoA Acyl-CoA (n-2) KetoacylCoA->ShorterAcylCoA Thiolase

Caption: Mitochondrial Beta-Oxidation Pathway.

II. In Vitro Assay Protocols

The following protocols can be adapted to investigate the role of this compound in fatty acid metabolism.

Protocol 1: In Vitro Fatty Acid Elongation Assay

This assay is designed to determine if this compound can be utilized as a substrate by the fatty acid elongation machinery, specifically by the enzyme trans-2-enoyl-CoA reductase (TECR).

Experimental Workflow Diagram

ElongationAssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepareReaction Prepare Reaction Mixture (Buffer, NADPH, Enzyme Source) Incubate Incubate at 37°C PrepareReaction->Incubate PrepareSubstrate Prepare Substrate (this compound) PrepareSubstrate->Incubate StopReaction Stop Reaction (e.g., acidification) Incubate->StopReaction Extraction Lipid Extraction StopReaction->Extraction Derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: Workflow for In Vitro Fatty Acid Elongation Assay.

Methodology

  • Prepare Enzyme Source:

    • Use purified recombinant trans-2-enoyl-CoA reductase (TECR) or a mitochondrial fraction known to contain the fatty acid elongation machinery.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM Potassium phosphate (B84403) buffer (pH 7.4)

      • 200 µM NADPH

      • Enzyme source (e.g., 1-5 µg of purified TECR)

      • Initiate the reaction by adding this compound to a final concentration of 10-50 µM.

    • The total reaction volume should be 100-200 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Saponification:

    • Stop the reaction by adding 10 µL of 6 M HCl.

    • Add 100 µL of 10 M KOH and heat at 70°C for 1 hour to saponify the acyl-CoAs to free fatty acids.

  • Fatty Acid Extraction and Derivatization:

    • Acidify the mixture with 6 M HCl.

    • Extract the fatty acids using a suitable organic solvent like hexane (B92381) or a chloroform:methanol mixture.[7]

    • Evaporate the solvent and derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol.

  • Analysis:

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the elongated fatty acid product.

Data Presentation

SubstrateEnzyme Concentration (µg)Incubation Time (min)Product (25-Methylhexacosanoic acid) Formation Rate (nmol/min/mg)
This compound130Experimental Value
This compound530Experimental Value
This compound560Experimental Value
Negative Control (no substrate)560Experimental Value
Negative Control (no enzyme)-60Experimental Value
Protocol 2: In Vitro Beta-Oxidation Assay

This assay determines if this compound can be processed by the enzymes of the beta-oxidation pathway, specifically 2-enoyl-CoA hydratase.

Experimental Workflow Diagram

BetaOxidationAssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepareReaction Prepare Reaction Mixture (Buffer, NAD+, Coenzyme A, Enzyme Source) Incubate Incubate at 37°C PrepareReaction->Incubate PrepareSubstrate Prepare Substrate (this compound) PrepareSubstrate->Incubate MeasureNADH Measure NADH Production (Spectrophotometrically at 340 nm) Incubate->MeasureNADH LCMS LC-MS/MS Analysis of Acyl-CoA Intermediates Incubate->LCMS

Caption: Workflow for In Vitro Beta-Oxidation Assay.

Methodology

  • Prepare Enzyme Source:

    • Use a mitochondrial extract that contains the enzymes of the beta-oxidation pathway.

  • Reaction Mixture Preparation:

    • In a 96-well plate or cuvette, prepare the reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 8.0)

      • 1 mM NAD+

      • 0.1 mM Coenzyme A

      • Mitochondrial extract (e.g., 10-50 µg of protein)

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding this compound to a final concentration of 10-50 µM.

    • Immediately measure the increase in absorbance at 340 nm, which corresponds to the production of NADH by 3-hydroxyacyl-CoA dehydrogenase.

    • Take readings every minute for 15-30 minutes.

  • Alternative Analysis by LC-MS/MS:

    • At different time points, the reaction can be stopped, and the acyl-CoA intermediates can be extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for more detailed pathway analysis.

Data Presentation

Substrate Concentration (µM)Mitochondrial Protein (µg)Rate of NADH Production (µmol/min/mg protein)
1020Experimental Value
2520Experimental Value
5020Experimental Value
Negative Control (no substrate)20Experimental Value

III. Concluding Remarks

The provided application notes and protocols offer a foundational framework for the in vitro investigation of this compound. Given the limited specific data on this molecule, researchers are encouraged to utilize these established methods for related compounds to elucidate its potential role in fatty acid metabolism. The outcomes of these assays will be instrumental in understanding its biological significance and could inform future drug development efforts targeting lipid metabolic pathways.

References

Application Notes and Protocols for the Use of trans-2-Methylhexacos-2-enoyl-CoA in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-2-Methylhexacos-2-enoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) derivative. It is a key intermediate in the fatty acid elongation cycle, a crucial metabolic pathway responsible for the synthesis of fatty acids with chain lengths exceeding 16 carbons.[1] These very-long-chain fatty acids are essential components of cellular membranes, precursors for signaling molecules, and are involved in various physiological processes. The enzymes that metabolize trans-2-methylhexacos-2-enoyl-CoA are of significant interest in the study of metabolic diseases and as potential targets for drug development. These application notes provide an overview of the use of trans-2-methylhexacos-2-enoyl-CoA in enzyme kinetics and detailed protocols for its study.

Principle of Enzyme Assays

The enzymatic conversion of trans-2-enoyl-CoA derivatives can be monitored using various methods. A common approach for enzymes like trans-2-enoyl-CoA reductase is to measure the change in absorbance of the cofactor NAD(P)H at 340 nm.[2][3] As the reaction proceeds, NAD(P)H is consumed, leading to a decrease in absorbance, which is directly proportional to the enzyme activity. For enzymes that do not use NAD(P)H, alternative methods such as HPLC-based assays to measure substrate depletion or product formation, or coupled enzyme assays can be employed.[3] Due to the hydrophobic nature of very-long-chain acyl-CoAs, it is often necessary to include a carrier protein like bovine serum albumin (BSA) or detergents in the assay mixture to ensure substrate solubility and availability to the enzyme.[4]

Key Enzymes and Metabolic Pathways

trans-2-Methylhexacos-2-enoyl-CoA is primarily a substrate for the enzyme trans-2-enoyl-CoA reductase (TECR) , which catalyzes the final step in the fatty acid elongation cycle.[1] This cycle is responsible for the synthesis of very-long-chain fatty acids. Additionally, enzymes such as enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases are involved in the metabolism of related fatty acyl-CoA intermediates.[5][6]

Fatty Acid Elongation Pathway

The fatty acid elongation system is a four-step process that extends an acyl-CoA molecule by two carbons. The cycle involves the following reactions:

  • Condensation: An acyl-CoA is condensed with malonyl-CoA to form a 3-ketoacyl-CoA.

  • Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA.

  • Reduction: The trans-2-enoyl-CoA is reduced to an elongated acyl-CoA by trans-2-enoyl-CoA reductase (TECR).[1]

FattyAcidElongation Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (NADPH -> NADP+) Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) (e.g., trans-2-methylhexacos-2-enoyl-CoA) Hydroxyacyl_CoA->Enoyl_CoA Dehydration Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction (TECR) (NADPH -> NADP+)

Caption: The Fatty Acid Elongation Cycle.

Quantitative Data Presentation

EnzymeOrganismSubstrateK_m (µM)V_max (nmol/min/mg)Reference
trans-2-enoyl-CoA reductase Euglena gracilisCrotonyl-CoA (C4)68Not Reported[2]
trans-2-enoyl-CoA reductase Euglena gracilistrans-2-Hexenoyl-CoA (C6)91Not Reported[2]
trans-2-enoyl-CoA reductase (TECR) Humantrans-2-Methylhexacos-2-enoyl-CoA (C27)To be determinedTo be determined
Enoyl-CoA Hydratase RatCrotonyl-CoA (C4)25Not Reported
Medium-chain Acyl-CoA Dehydrogenase HumanHexenoyl-CoA (C6)~5Not Reported[7]

Experimental Protocols

The following are detailed protocols that can be adapted for the study of enzymes that metabolize trans-2-methylhexacos-2-enoyl-CoA.

Protocol 1: Kinetic Analysis of trans-2-enoyl-CoA Reductase (TECR)

This protocol is designed to determine the kinetic parameters (K_m and V_max) of TECR using trans-2-methylhexacos-2-enoyl-CoA as a substrate. The assay is based on monitoring the consumption of NADPH spectrophotometrically.

Materials:

  • Purified TECR enzyme

  • trans-2-Methylhexacos-2-enoyl-CoA

  • NADPH

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of trans-2-methylhexacos-2-enoyl-CoA in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and store at -20°C.

    • Prepare a stock solution of NADPH in the assay buffer. Determine the precise concentration by measuring its absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

    • Prepare a stock solution of BSA in the assay buffer.

    • Prepare the TECR enzyme at a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

  • Assay Setup:

    • Set up a series of reactions with varying concentrations of trans-2-methylhexacos-2-enoyl-CoA. A typical concentration range to test would be from 0.1 to 10 times the expected K_m.

    • For each reaction, prepare a master mix containing the assay buffer, a fixed concentration of NADPH (e.g., 100-200 µM), and BSA (e.g., 0.01%).

    • Add the master mix to a cuvette and equilibrate to the desired temperature (e.g., 37°C) in the spectrophotometer.

  • Enzyme Reaction and Data Collection:

    • Initiate the reaction by adding a small volume of the TECR enzyme solution to the cuvette.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the data for a period where the reaction rate is linear.

    • Run a control reaction without the enzyme to account for any non-enzymatic degradation of NADPH.

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Substrate, NADPH, Buffer, BSA) Assay_Setup Set up Reactions (Varying Substrate Concentration) Reagent_Prep->Assay_Setup Enzyme_Prep Prepare Enzyme Dilution Reaction_Start Initiate Reaction with Enzyme Enzyme_Prep->Reaction_Start Assay_Setup->Reaction_Start Data_Collection Monitor Absorbance at 340 nm Reaction_Start->Data_Collection Calc_Velocity Calculate Initial Velocities Data_Collection->Calc_Velocity MM_Plot Plot Velocity vs. [Substrate] Calc_Velocity->MM_Plot Kinetic_Params Determine Km and Vmax MM_Plot->Kinetic_Params

Caption: General workflow for enzyme kinetic analysis.

Applications in Research and Drug Development

  • Enzyme Characterization: Determining the kinetic parameters of enzymes that metabolize trans-2-methylhexacos-2-enoyl-CoA is fundamental to understanding their substrate specificity and catalytic efficiency.[8]

  • Inhibitor Screening: These enzyme assays are crucial for screening and characterizing potential inhibitors of fatty acid elongation, which may be valuable in the development of therapeutics for metabolic disorders or cancer.[9]

  • Pathway Analysis: Studying the kinetics of individual enzymes within the fatty acid elongation pathway provides insights into the regulation and flux of this metabolic route.

Troubleshooting

  • Substrate Insolubility: Very-long-chain acyl-CoAs are prone to aggregation. Ensure adequate concentrations of BSA or a mild non-ionic detergent (e.g., Triton X-100) are used to maintain substrate solubility.[8]

  • Non-linear Reaction Rates: If the reaction rate is not linear, it may be due to substrate depletion, product inhibition, or enzyme instability. Optimize the enzyme concentration and reaction time.

  • High Background Signal: A high background rate of NADPH degradation can be caused by contaminants in the enzyme preparation or reagents. Include appropriate controls and use high-purity reagents.

These application notes and protocols provide a framework for the investigation of enzyme kinetics using trans-2-methylhexacos-2-enoyl-CoA. Adaptation of these methods will be necessary based on the specific enzyme and experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with trans-25-Methylhexacos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with trans-25-methylhexacos-2-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

A1: this compound is a very long-chain fatty acyl-coenzyme A derivative.[1][2] Its long hydrocarbon tail (27 carbons) makes it highly lipophilic and inherently insoluble in aqueous solutions.[3] Like other lipids, its hydrophobic nature dominates its physicochemical properties, leading to poor water solubility.[4][5]

Q2: What are the initial signs of solubility problems with this compound?

A2: Common indicators of poor solubility include the appearance of a cloudy or milky suspension, visible precipitate, or an oily film on the surface of the aqueous buffer after attempting to dissolve the compound. Incomplete dissolution can lead to inaccurate concentration measurements and unreliable experimental results.

Q3: Can I dissolve this compound directly in my aqueous experimental buffer?

A3: Direct dissolution in aqueous buffers is highly unlikely to be successful due to the molecule's lipophilic nature. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent or with the aid of a solubilizing agent.

Q4: Are there any carrier proteins that can assist with the handling of this compound in biological assays?

A4: Yes, Fatty Acid Transport Proteins (FATPs), also known as Solute Carrier Family 27 (SLC27), are involved in the cellular uptake and metabolism of long-chain and very long-chain fatty acids.[6][7] These proteins can act as acyl-CoA synthetases, effectively "trapping" the fatty acid as a CoA derivative and facilitating its transport.[8] Using carrier proteins like bovine serum albumin (BSA) can also enhance the solubility of fatty acids and their derivatives in vitro.[9]

Troubleshooting Guides

Issue 1: Precipitate forms when adding the stock solution to an aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Solvent Miscibility The organic solvent of the stock solution is not fully miscible with the aqueous buffer.Switch to a more water-miscible organic solvent for the stock solution, such as ethanol (B145695) or DMSO.
Concentration Exceeds Solubility Limit The final concentration in the aqueous buffer is too high.Decrease the final concentration of this compound in the aqueous medium.
Temperature Effects The lower temperature of the aqueous buffer is causing the compound to precipitate.Gently warm the aqueous buffer before and after adding the stock solution. Maintain a slightly elevated temperature during the experiment if possible.
Lack of a Stabilizing Agent The compound is aggregating in the aqueous environment.Incorporate a non-ionic detergent (e.g., Tween 80, Triton X-100) or a carrier protein (e.g., BSA) into the aqueous buffer before adding the stock solution.
Issue 2: The compound appears as an oily film on the surface.
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Mixing The compound has not been adequately dispersed in the aqueous phase.After adding the stock solution, vortex the mixture vigorously and/or sonicate the solution to aid in dispersion and micelle formation.
High Lipophilicity The compound is inherently resistant to entering the aqueous phase.Prepare a complex with a carrier protein like BSA before introducing it to the aqueous system. This can help to shield the hydrophobic regions of the molecule.

Experimental Protocols

Protocol 1: Solubilization using an Organic Solvent

This protocol outlines the steps for preparing a stock solution of this compound in an organic solvent.

  • Solvent Selection: Choose a water-miscible organic solvent. Ethanol is often a good starting point.

  • Preparation of Stock Solution:

    • Weigh the desired amount of this compound in a sterile, chemically resistant vial.

    • Add the selected organic solvent to achieve a high but manageable concentration (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (37-50°C) may be necessary.

  • Dilution into Aqueous Buffer:

    • Pre-warm the aqueous experimental buffer to the desired final temperature.

    • While vortexing the aqueous buffer, add the stock solution dropwise to achieve the final desired concentration.

    • Continue to vortex for several minutes to ensure thorough mixing.

Protocol 2: Solubilization using Detergents

This protocol describes the use of non-ionic detergents to aid in the solubilization of this compound.

  • Detergent Selection: Choose a non-ionic detergent such as Tween 80 or Triton X-100. The final detergent concentration should be above its critical micelle concentration (CMC).

  • Preparation of Detergent-Containing Buffer:

    • Prepare the aqueous experimental buffer.

    • Add the selected detergent to the buffer to a final concentration typically between 0.01% and 0.1% (v/v).

    • Mix thoroughly until the detergent is fully dissolved.

  • Dissolving the Compound:

    • Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

    • Add the stock solution to the detergent-containing buffer while vortexing.

    • Sonication of the final solution can further aid in dispersion and micelle formation.

Protocol 3: Solubilization using Bovine Serum Albumin (BSA)

This protocol details the preparation of a this compound-BSA complex to enhance solubility.[9]

  • Preparation of BSA Solution:

    • Prepare a solution of fatty-acid-free BSA in the desired aqueous buffer at a concentration that is several-fold higher than the final desired concentration of the acyl-CoA.

  • Preparation of Acyl-CoA Stock:

    • Dissolve the this compound in a small volume of ethanol.

  • Formation of the Complex:

    • While gently stirring the BSA solution, slowly add the acyl-CoA stock solution.

    • Incubate the mixture at 37°C for 30-60 minutes with continuous gentle agitation to allow for the formation of the acyl-CoA-BSA complex.

    • The resulting complexed solution can then be used in the experiment.

Data Presentation

Table 1: Properties of Common Solvents and Detergents for Lipid Solubilization

Solubilizing Agent Type Typical Starting Concentration Notes
EthanolOrganic SolventAs needed for stock solutionGood water miscibility. Can have biological effects at higher concentrations.
Dimethyl Sulfoxide (DMSO)Organic SolventAs needed for stock solutionHighly polar aprotic solvent. Can be toxic to some cells.
Tween 80Non-ionic Detergent0.01% - 0.1% (v/v)Commonly used in biological assays. Can form micelles to encapsulate lipids.
Triton X-100Non-ionic Detergent0.01% - 0.1% (v/v)Effective solubilizing agent, but can interfere with some protein assays.
Bovine Serum Albumin (BSA)Carrier ProteinMolar excess to the lipidBinds to fatty acids and other lipids, increasing their apparent solubility in aqueous solutions. Use fatty-acid-free BSA.

Visualizations

experimental_workflow cluster_start Start cluster_solubilization Solubilization Strategy cluster_preparation Stock Preparation cluster_final_solution Final Solution start Weigh Compound organic_solvent Dissolve in Organic Solvent start->organic_solvent Choose one detergent Use Detergent (e.g., Tween 80) start->detergent Choose one bsa Complex with BSA start->bsa Choose one stock Prepare Concentrated Stock Solution organic_solvent->stock detergent->stock bsa->stock dilute Dilute into Aqueous Buffer stock->dilute vortex Vortex/Sonicate dilute->vortex ready Solution Ready for Experiment vortex->ready signaling_pathway extracellular Extracellular This compound (Insoluble) complex Soluble Complex extracellular->complex Binding carrier Carrier Protein (e.g., Albumin) carrier->complex fatp Fatty Acid Transport Protein (FATP) complex->fatp Transport membrane Cell Membrane intracellular Intracellular This compound fatp->intracellular metabolism Downstream Metabolic Pathways intracellular->metabolism

References

Technical Support Center: trans-25-methylhexacos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-25-methylhexacos-2-enoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions regarding the handling and stabilization of this long-chain acyl-CoA in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A: this compound is a long-chain fatty acyl-coenzyme A thioester. Like other molecules in this class, its stability in aqueous solutions is a primary concern. The high-energy thioester bond is susceptible to hydrolysis, which can be catalyzed by pH, temperature, and enzymes.[1][2] Additionally, due to its amphiphilic nature, it can form micelles and adsorb to surfaces, leading to challenges in concentration accuracy and experimental reproducibility.[3][4]

Q2: How should I store my stock solution of this compound?

A: For maximum stability, stock solutions should be prepared in an appropriate buffer at a slightly acidic to neutral pH and stored frozen at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: My experimental results are inconsistent. What could be the cause?

A: Inconsistent results when working with long-chain acyl-CoAs can stem from several factors:

  • Degradation of the compound: If not handled properly, the compound can hydrolyze, leading to lower effective concentrations.

  • Micelle formation: Above its critical micelle concentration (CMC), the compound will form aggregates, which can affect its availability as a substrate in enzymatic assays.[3][6]

  • Adsorption to labware: The compound can stick to plastic or glass surfaces, reducing the actual concentration in your experiment.[5]

  • Pipetting errors: Due to the detergent-like properties of long-chain acyl-CoAs, solutions may be more viscous or prone to foaming, leading to inaccuracies in pipetting.

Q4: What is the Critical Micelle Concentration (CMC) and why is it important?

A: The Critical Micelle Concentration (CMC) is the concentration at which individual molecules (monomers) of an amphiphilic compound, like this compound, begin to form aggregates called micelles.[7] This is important because most enzymes that use acyl-CoAs as substrates recognize the monomeric form.[3][4] If your experimental concentration is significantly above the CMC, the actual monomer concentration may be much lower and remain constant, which can complicate kinetic analyses.[3][4] The CMC is influenced by factors such as acyl chain length, temperature, pH, and ionic strength of the buffer.[3][4][6]

Troubleshooting Guides

Issue 1: Low or No Activity in Enzymatic Assays
Potential Cause Troubleshooting Steps
Substrate Degradation Prepare fresh solutions of this compound for each experiment. Keep solutions on ice during use. Verify the integrity of your stock solution via HPLC or a functional assay with a reliable positive control.
Substrate Concentration Above CMC Determine the approximate CMC for your experimental conditions. Run your assay at a concentration below the CMC. If you must work above the CMC, be aware that the monomer concentration may be buffered at the CMC.[3][4]
Enzyme Inhibition High concentrations of the acyl-CoA can sometimes lead to substrate inhibition. Perform a substrate titration curve to determine the optimal concentration range.
Incorrect Buffer Conditions Ensure the pH of your buffer is optimal for both your enzyme and the stability of the acyl-CoA (typically slightly acidic to neutral).
Issue 2: Precipitate Formation in Solution
Potential Cause Troubleshooting Steps
Low Solubility Long-chain acyl-CoAs have limited solubility in aqueous buffers. Try gently warming the solution or briefly sonicating to aid dissolution. Avoid vigorous vortexing which can cause foaming and denaturation.
Incorrect pH The solubility of acyl-CoAs can be pH-dependent. Ensure your buffer pH is appropriate.
Salting Out High salt concentrations in your buffer can decrease the solubility of the acyl-CoA. If possible, reduce the ionic strength of your buffer.

Data Presentation

Table 1: Factors Affecting the Stability of Long-Chain Acyl-CoAs in Solution
Factor Effect on Stability Recommendations
pH Hydrolysis of the thioester bond is accelerated at alkaline pH.Maintain solutions at a slightly acidic to neutral pH (e.g., pH 6.0-7.5).
Temperature Higher temperatures increase the rate of chemical hydrolysis.[1]Store stock solutions at -20°C or -80°C. Keep working solutions on ice.
Enzymes Thioesterases present in biological samples can rapidly degrade the compound.[8][9][10]Use purified enzyme systems when possible. If using cell lysates, consider adding thioesterase inhibitors.
Freeze-Thaw Cycles Repeated cycles can lead to degradation and aggregation.Aliquot stock solutions into single-use volumes.
Exposure to Air The thiol group can be susceptible to oxidation.Prepare solutions in deoxygenated buffers if oxidation is a concern.

Experimental Protocols

Protocol for Preparation and Handling of this compound Solutions
  • Reconstitution of Lyophilized Powder:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the powder in a suitable buffer (e.g., 20 mM HEPES, pH 7.0) to a desired stock concentration (e.g., 1-10 mM).

    • To aid dissolution, gently swirl the vial or sonicate briefly in a water bath. Avoid vigorous shaking or vortexing.

  • Quantification of Stock Solution:

    • The concentration of the acyl-CoA solution can be determined spectrophotometrically by measuring the absorbance at 260 nm (A260), using an extinction coefficient of 16,400 M⁻¹cm⁻¹ for the adenine (B156593) ring of Coenzyme A.

  • Storage:

    • Dispense the stock solution into small, single-use aliquots in low-adhesion microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the stock solution on ice immediately before use.

    • Dilute the stock solution to the final desired concentration in the pre-chilled assay buffer.

    • Keep the working solution on ice throughout the experiment.

    • Discard any unused portion of the thawed working solution. Do not refreeze.

Visualizations

G cluster_0 Preparation Workflow A Equilibrate Lyophilized Powder to RT B Reconstitute in Buffer (pH 6.0-7.5) A->B Prevent Condensation C Gentle Dissolution (Swirl/Sonicate) B->C D Quantify (A260) C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C / -80°C E->F

Caption: Workflow for preparing a stable stock solution.

G cluster_1 Degradation Pathways cluster_chem Chemical Hydrolysis cluster_enz Enzymatic Hydrolysis AcylCoA This compound FFA Free Fatty Acid + Coenzyme A AcylCoA->FFA Hydrolysis High_pH Alkaline pH High_pH->AcylCoA High_Temp High Temperature High_Temp->AcylCoA Thioesterase Thioesterases Thioesterase->AcylCoA

Caption: Factors leading to the degradation of the acyl-CoA.

G cluster_2 Troubleshooting Experimental Issues Start Inconsistent or No Results? Check_Prep Fresh Solution Used? Start->Check_Prep Check_Conc Concentration Below CMC? Check_Prep->Check_Conc Yes Sol_Fresh Prepare Fresh Substrate Check_Prep->Sol_Fresh No Check_Adsorption Using Low-Adhesion Labware? Check_Conc->Check_Adsorption Yes Sol_CMC Lower Substrate Concentration Check_Conc->Sol_CMC No Check_Enzyme Is Enzyme Active? Check_Adsorption->Check_Enzyme Yes Sol_Adsorption Switch to Low- Adhesion Tubes Check_Adsorption->Sol_Adsorption No Sol_Enzyme Use Positive Control Check_Enzyme->Sol_Enzyme No Success Problem Solved Check_Enzyme->Success Yes Sol_Fresh->Success Sol_CMC->Success Sol_Adsorption->Success Sol_Enzyme->Success

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Enzymatic Reactions Involving trans-25-methylhexacos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with enzymatic reactions involving the very-long-chain substrate, trans-25-methylhexacos-2-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with a long-chain acyl-CoA like this compound?

A1: Very-long-chain acyl-CoAs present several challenges primarily due to their poor solubility in aqueous buffers, tendency to form micelles, and potential for sticking to plasticware. This can lead to inaccurate substrate concentrations, enzyme inhibition, and high background signals in assays. Careful handling, including the use of detergents or carrier proteins and appropriate storage, is crucial for obtaining reliable results.

Q2: How should I properly store and handle my stock solution of this compound?

A2: Store this compound as a solid or in an organic solvent like ethanol (B145695) at -80°C for long-term storage. For working solutions, prepare fresh dilutions in an appropriate aqueous buffer containing a carrier protein like bovine serum albumin (BSA) or a non-ionic detergent (e.g., Triton X-100) to improve solubility and prevent micelle formation. Avoid repeated freeze-thaw cycles.

Q3: My enoyl-CoA hydratase/reductase shows low or no activity with this compound. What could be the issue?

A3: Several factors could contribute to low enzyme activity. These include:

  • Substrate Insolubility: The substrate may be precipitating or forming micelles in your assay buffer.

  • Enzyme Instability: The enzyme may have lost activity due to improper storage or handling. It's important to keep enzymes at the recommended temperature and on ice during experimental setup.

  • Incorrect Cofactors: Ensure the correct cofactors (e.g., NADPH for many reductases, FAD for some hydratases) are present at the optimal concentration.

  • Sub-optimal Assay Conditions: The pH, temperature, or ionic strength of your buffer may not be optimal for your specific enzyme.

Q4: Can I use a standard spectrophotometric assay to measure the activity of my enzyme with this substrate?

A4: Yes, a spectrophotometric assay is often suitable. For enoyl-CoA hydratases, you can monitor the decrease in absorbance at around 263 nm, which corresponds to the disappearance of the double bond in the trans-2-enoyl-CoA thioester. For NADPH-dependent enoyl-CoA reductases, the activity can be measured by monitoring the decrease in NADPH concentration at 340 nm.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during enzymatic assays with this compound.

Quantitative Data Summary for Troubleshooting
Problem Potential Cause Parameter to Check Expected Value/Range Observed Aberrant Value Recommended Action
No or Low Enzyme Activity Substrate PrecipitationSubstrate solubility in assay bufferHomogeneous solutionVisible precipitate or cloudinessIncrease detergent/BSA concentration; sonicate briefly.
Enzyme DenaturationEnzyme activity with a known, soluble substrateHigh activityLow to no activityUse a fresh enzyme aliquot; check storage conditions.
Cofactor DegradationCofactor concentration/purityAs per supplier specificationsLower than expectedUse a fresh stock of the cofactor.
High Background Signal Substrate Instability/HydrolysisRate of signal change in a no-enzyme controlMinimal to no changeSignificant signal changePrepare substrate solution fresh; check buffer pH.
Buffer Component InterferenceAbsorbance scan of the assay buffer with all components except the enzymeFlat baseline at the monitoring wavelengthHigh absorbance or interfering peaksUse a different buffer or purify components.
Inconsistent Results/Poor Reproducibility Pipetting Inaccuracy with Viscous SolutionsCoefficient of Variation (CV) of replicates< 10%> 15%Use positive displacement pipettes; ensure complete mixing.
Substrate Adsorption to LabwareComparison of results in different types of microplates/tubesConsistent resultsLower activity in certain plasticsUse low-adhesion plasticware; pre-coat with BSA.

Experimental Protocols

Protocol: Spectrophotometric Assay for Enoyl-CoA Reductase Activity

This protocol describes a general method for determining the activity of an NADPH-dependent enoyl-CoA reductase with this compound.

Materials:

  • Enzyme preparation (purified or cell lysate)

  • This compound

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a 10 mg/mL stock solution of BSA in the assay buffer.

  • Prepare a 1 mM stock solution of this compound in ethanol.

  • Prepare a working substrate solution: Dilute the this compound stock solution to 500 µM in assay buffer containing 1 mg/mL BSA. Vortex thoroughly and briefly sonicate if necessary to ensure solubility.

  • Prepare a 10 mM stock solution of NADPH in assay buffer.

  • Set up the reaction mixture in a 96-well plate:

    • Assay Buffer: X µL (to a final volume of 200 µL)

    • BSA (from 10 mg/mL stock): 20 µL (final concentration 1 mg/mL)

    • NADPH (from 10 mM stock): 4 µL (final concentration 200 µM)

    • Enzyme preparation: Y µL (amount to be optimized)

  • Include appropriate controls:

    • No-enzyme control: Replace the enzyme volume with assay buffer.

    • No-substrate control: Replace the substrate volume with assay buffer containing 1 mg/mL BSA.

  • Initiate the reaction: Add 20 µL of the 500 µM this compound working solution to each well (final concentration 50 µM).

  • Immediately measure the decrease in absorbance at 340 nm at 30°C for 10 minutes, taking readings every 30 seconds.

  • Calculate the rate of reaction: Determine the linear rate of NADPH oxidation from the slope of the absorbance vs. time plot. Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to calculate the specific activity of the enzyme.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Enzymatic Reactions start Experiment Fails (e.g., No/Low Activity) check_controls Review Controls (No-Enzyme, No-Substrate) start->check_controls control_ok Controls Behave as Expected? check_controls->control_ok check_substrate Investigate Substrate - Solubility - Purity - Concentration control_ok->check_substrate Yes check_reagents Investigate Other Reagents - Buffer (pH) - Cofactors (Purity) control_ok->check_reagents No (e.g., high background in no-enzyme control) substrate_issue Substrate Issue Identified? check_substrate->substrate_issue fix_substrate Optimize Substrate Prep (e.g., add BSA/detergent, sonicate) substrate_issue->fix_substrate Yes check_enzyme Investigate Enzyme - Activity (Control Substrate) - Concentration - Storage substrate_issue->check_enzyme No end_success Problem Resolved fix_substrate->end_success enzyme_issue Enzyme Issue Identified? check_enzyme->enzyme_issue fix_enzyme Use Fresh Enzyme Aliquot/ Verify Concentration enzyme_issue->fix_enzyme Yes enzyme_issue->check_reagents No fix_enzyme->end_success reagents_issue Reagent Issue Identified? check_reagents->reagents_issue fix_reagents Prepare Fresh Reagents/ Verify pH reagents_issue->fix_reagents Yes end_fail Consult Further/ Re-evaluate Hypothesis reagents_issue->end_fail No fix_reagents->end_success

Caption: A flowchart for systematic troubleshooting of enzymatic reactions.

Enzymatic Reaction Pathway

ReactionPathway Metabolism of this compound substrate This compound hydratase Enoyl-CoA Hydratase substrate->hydratase + H₂O reductase Enoyl-CoA Reductase substrate->reductase + NADPH + H⁺ product_h 3-hydroxy-25-methylhexacosanoyl-CoA hydratase->product_h product_r 25-methylhexacosanoyl-CoA reductase->product_r - NADP⁺

Technical Support Center: Purity Assessment of Synthetic trans-2-methylhexacos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purity assessment of synthetic trans-2-methylhexacos-2-enoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this long-chain acyl-CoA analog.

Frequently Asked Questions (FAQs)

1. What is trans-2-methylhexacos-2-enoyl-CoA?

trans-2-methylhexacos-2-enoyl-CoA is a synthetic derivative of coenzyme A (CoA).[1][2] It is a long-chain fatty acyl-CoA analog characterized by a 26-carbon chain with a methyl group at the 25th position and a double bond in the trans configuration at the 2nd position. Its molecular formula is C48H86N7O17P3S, and it has a molecular weight of 1158.22 g/mol .[2]

2. What are the primary analytical methods for assessing the purity of this compound?

The primary methods for purity assessment of long-chain acyl-CoA analogs like trans-2-methylhexacos-2-enoyl-CoA are High-Performance Liquid Chromatography (HPLC) coupled with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5]

3. What are some common impurities that might be present in a synthetic preparation?

Common impurities in synthetic acyl-CoA preparations can include:

  • Unreacted starting materials: Coenzyme A, and the corresponding fatty acid or its activated form.

  • Side-products from the synthesis: Isomers (e.g., cis-isomer), oxidized or hydrolyzed forms of the target molecule.

  • Degradation products: Due to the reactivity of the thioester bond, hydrolysis can lead to free CoA and the fatty acid.[6]

  • Residual solvents and reagents from the purification process.

4. How should I store synthetic trans-2-methylhexacos-2-enoyl-CoA to maintain its purity?

Long-chain acyl-CoA analogs are susceptible to degradation. For optimal stability, it is recommended to store the compound under the conditions specified in the Certificate of Analysis.[1] Generally, this involves storage at low temperatures (e.g., -20°C or -80°C) in a desiccated environment. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purity analysis of trans-2-methylhexacos-2-enoyl-CoA.

HPLC-UV Analysis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
No peak or very weak signal Insufficient sample concentration.Prepare a more concentrated sample.
Degradation of the sample.Prepare a fresh sample and ensure proper storage conditions.
Incorrect UV detection wavelength.Set the UV detector to 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.[3][7]
Broad or tailing peaks Poor sample solubility in the mobile phase.Ensure the sample is fully dissolved in an appropriate solvent before injection.
Column contamination.Flush the column with a strong solvent or follow the manufacturer's cleaning protocol.
Mismatched pH between sample and mobile phase.Adjust the pH of the sample diluent to be closer to that of the mobile phase.
Multiple unexpected peaks Sample contamination or degradation.Review synthesis and purification records. Analyze by LC-MS/MS to identify the impurities.
Presence of isomers.Optimize the HPLC method (e.g., gradient, temperature) to improve separation. Chiral separation columns may be necessary for stereoisomers.[7]
Shifting retention times Inconsistent mobile phase preparation.Prepare fresh mobile phase and ensure accurate composition.
Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
Column aging.Replace the column if performance continues to degrade.
LC-MS/MS Analysis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low ion intensity / Poor sensitivity Ion suppression from the mobile phase or sample matrix.Use a mobile phase with volatile buffers (e.g., ammonium (B1175870) acetate).[8] Consider solid-phase extraction (SPE) for sample cleanup.
Inefficient ionization.Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Long-chain acyl-CoAs are typically analyzed in positive ion mode.[5]
Inability to confirm molecular ion In-source fragmentation.Reduce the fragmentation energy in the ion source.[9]
Incorrect mass range scanned.Ensure the scan range includes the expected m/z of the protonated molecule.
No characteristic fragment ions in MS/MS Incorrect collision energy.Optimize the collision energy to induce the characteristic neutral loss of 507 Da and produce the fragment at m/z 428.037.[8]
Wrong precursor ion selected.Verify the m/z of the precursor ion selected for fragmentation.
Isomeric Interference Co-elution of isomers.Optimize the chromatographic separation. Isomers of the acyl group may produce identical MS/MS spectra.[8]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol is a general method for the analysis of long-chain acyl-CoAs and can be adapted for trans-2-methylhexacos-2-enoyl-CoA.

  • Sample Preparation:

    • Accurately weigh a small amount of the synthetic compound.

    • Dissolve in an appropriate solvent (e.g., a mixture of the initial mobile phase components) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: A linear gradient suitable for eluting very-long-chain acyl-CoAs. An example gradient could be:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 0.5 - 1.0 mL/min.[3][7]

    • Column Temperature: 25°C.[7]

    • Injection Volume: 10-20 µL.

    • Detection: UV at 260 nm.[3][7]

  • Data Analysis:

    • Integrate the peak area of the main compound and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation by LC-MS/MS

This protocol outlines a method for confirming the identity of the synthetic compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a solvent compatible with the mobile phase (e.g., 80:20 methanol:water with 30 mM NH4OH).[10]

  • LC-MS/MS Conditions:

    • LC System: Use an LC method similar to the HPLC-UV protocol, but with volatile mobile phase components (e.g., ammonium hydroxide (B78521) or ammonium acetate (B1210297) instead of potassium phosphate).[5][8]

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).[5][9]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • MS Scan Mode:

      • Full Scan (MS1): Scan a mass range that includes the expected m/z of the protonated molecule [M+H]+.

      • Product Ion Scan (MS/MS): Select the [M+H]+ ion as the precursor and fragment it.

    • Collision Energy: Optimize to achieve characteristic fragmentation. A starting point could be 30-45 eV.[8][10]

  • Data Analysis:

    • In the full scan spectrum, look for the protonated molecular ion.

    • In the MS/MS spectrum, confirm the presence of characteristic fragment ions. For acyl-CoAs, this includes a neutral loss of 507 Da ([M+H-507]+) and a fragment ion at m/z 428.037.[8][9]

Data Presentation

Table 1: Key Analytical Parameters for Purity Assessment
ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.
Primary Use Quantification of purity and detection of UV-active impurities.Confirmation of identity and characterization of impurities.
Detector Wavelength 260 nmN/A
Ionization Mode N/AESI Positive
Key Diagnostic Ions N/A[M+H]+, [M+H-507]+, m/z 428.037
Typical Column C18 Reversed-PhaseC18 Reversed-Phase
Mobile Phase Buffers Phosphate-based[3]Volatile (Ammonium Acetate/Hydroxide)[5][8]

Visualizations

Experimental and Logic Workflows

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_ms LC-MS/MS Analysis cluster_results Results Prep Prepare Sample Solution HPLC Inject on HPLC-UV System Prep->HPLC AnalyzeUV Analyze Chromatogram at 260nm HPLC->AnalyzeUV PurityCheck Purity > 95%? AnalyzeUV->PurityCheck LCMS Inject on LC-MS/MS System PurityCheck->LCMS Yes Fail Fail Quality Control (Further Purification/Synthesis Needed) PurityCheck->Fail No AnalyzeMS Confirm [M+H]+ and Fragments LCMS->AnalyzeMS ID_Check Identity Confirmed? AnalyzeMS->ID_Check Pass Pass Quality Control ID_Check->Pass Yes ID_Check->Fail No

Caption: Workflow for purity and identity assessment.

Troubleshooting_HPLC Start Abnormal HPLC Result Q1 Peak Shape Issue? Start->Q1 Q2 Retention Time Issue? Q1->Q2 No A1_1 Check for Column Contamination Q1->A1_1 Yes Q3 Signal Intensity Issue? Q2->Q3 No A2_1 Verify Mobile Phase Composition Q2->A2_1 Yes A3_1 Check Sample Concentration Q3->A3_1 Yes End Re-inject Sample Q3->End No A1_2 Adjust Sample Solvent/pH A1_1->A1_2 A1_2->End A2_2 Check Column Temperature A2_1->A2_2 A2_2->End A3_2 Confirm Detector Wavelength (260nm) A3_1->A3_2 A3_2->End

Caption: Troubleshooting logic for HPLC-UV analysis.

References

Technical Support Center: Degradation of trans-2-methylhexacos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the degradation of trans-2-methylhexacos-2-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic fate of trans-2-methylhexacos-2-enoyl-CoA?

A1: trans-2-methylhexacos-2-enoyl-CoA is an intermediate in the degradation of 2-methyl-branched fatty acids. Unlike fatty acids with a methyl group at the beta-carbon (C3), which require an initial alpha-oxidation step, 2-methyl-branched fatty acids can be metabolized through a modified beta-oxidation pathway. This process occurs in both mitochondria and peroxisomes. The presence of the methyl group at the alpha-position (C2) results in the final thiolytic cleavage yielding propionyl-CoA and a fatty acyl-CoA shortened by two carbons, rather than the typical acetyl-CoA.

Q2: Which organelles are involved in the degradation of 2-methyl-branched fatty acids?

A2: Both mitochondria and peroxisomes are capable of beta-oxidizing 2-methyl-branched fatty acids.[1] The initial activation of the fatty acid to its CoA ester can occur in the endoplasmic reticulum, mitochondria, and peroxisomes.[1] In humans, peroxisomes play a significant role in the breakdown of these fatty acids.[2][3]

Q3: What are the key enzymes involved in the degradation of trans-2-methylhexacos-2-enoyl-CoA?

A3: The degradation of trans-2-methylhexacos-2-enoyl-CoA involves the latter three steps of the beta-oxidation spiral. The key enzymes are:

  • Enoyl-CoA Hydratase: Catalyzes the hydration of the double bond.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Catalyzes the oxidation of the hydroxyl group.

  • 3-Ketoacyl-CoA Thiolase: Catalyzes the thiolytic cleavage to release propionyl-CoA.

The mitochondrial trifunctional beta-oxidation complex is known to process 2-methyl-substituted substrates.[4] In human liver peroxisomes, a specific branched-chain acyl-CoA oxidase is responsible for the initial dehydrogenation of 2-methylacyl-CoAs.[5]

Q4: How does the stereochemistry of the 2-methyl group affect its degradation?

A4: Stereochemistry is crucial. Beta-oxidation enzymes require the (2S)-epimer of the methylacyl-CoA ester.[6][7] If the starting fatty acid has a (2R)-configuration, the enzyme alpha-methylacyl-CoA racemase (AMACR) is required to convert it to the (2S)-form, allowing it to enter the beta-oxidation pathway.[6][7]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or no degradation of 2-methylhexacosanoic acid in cell culture experiments. 1. Defective peroxisomal or mitochondrial function.[1][2] 2. Deficiency in the enzyme alpha-methylacyl-CoA racemase (AMACR) if the substrate has the (2R)-configuration.[6][7][8] 3. Inhibition of carnitine palmitoyltransferase (CPT) system, preventing mitochondrial uptake of long-chain fatty acids.1. Use cell lines with known peroxisomal and mitochondrial function as positive controls. 2. Analyze the expression and activity of AMACR. If deficient, consider using a substrate with the (2S)-configuration. 3. Ensure the experimental conditions do not inhibit the CPT system. For shorter 2-methyl-branched fatty acids, carnitine-independent uptake may occur.[4]
Accumulation of unexpected intermediates during in vitro enzyme assays. 1. Incorrect stereoisomer of the substrate.[6] 2. Non-specific enzyme activity or contamination. 3. Incorrect assay conditions (pH, temperature, cofactors).1. Verify the stereochemistry of your substrate. Use purified (2S)-methylacyl-CoA for direct beta-oxidation studies. 2. Use highly purified enzymes. Include negative controls (no enzyme, no substrate). 3. Optimize reaction conditions for the specific enzymes being assayed.
Difficulty in detecting propionyl-CoA as a degradation product. 1. Low sensitivity of the detection method. 2. Further metabolism of propionyl-CoA. 3. Low rate of beta-oxidation.1. Use a more sensitive detection method such as mass spectrometry-based techniques. 2. In cellular assays, consider using inhibitors of propionyl-CoA carboxylase to prevent its further metabolism. 3. Increase the concentration of the substrate or the enzyme, or prolong the incubation time.

Data Presentation

Table 1: Key Enzymes and their Substrate Specificity in 2-Methyl-Branched Fatty Acid Beta-Oxidation

Enzyme Subcellular Location Substrate(s) Product(s) Reference(s)
Branched-chain Acyl-CoA Oxidase Peroxisomes (Human)2-methylacyl-CoAtrans-2-methyl-2-enoyl-CoA[5]
Long-chain Acyl-CoA Dehydrogenase MitochondriaLong-chain 2-methylacyl-CoAtrans-2-methyl-2-enoyl-CoA[4]
Mitochondrial Trifunctional Beta-Oxidation Complex (Enoyl-CoA Hydratase activity) Mitochondriatrans-2-methyl-2-enoyl-CoA3-hydroxy-2-methylacyl-CoA[4]
Mitochondrial Trifunctional Beta-Oxidation Complex (3-Hydroxyacyl-CoA Dehydrogenase activity) Mitochondria3-hydroxy-2-methylacyl-CoA3-keto-2-methylacyl-CoA[4]
Mitochondrial Trifunctional Beta-Oxidation Complex (3-Ketoacyl-CoA Thiolase activity) Mitochondria3-keto-2-methylacyl-CoAAcyl-CoA (chain shortened by 2 carbons) + Propionyl-CoA[4]
Alpha-methylacyl-CoA Racemase (AMACR) Peroxisomes, Mitochondria(2R)-methylacyl-CoA(2S)-methylacyl-CoA[6][7][8]

Experimental Protocols

Protocol 1: In Vitro Beta-Oxidation of trans-2-methylhexacos-2-enoyl-CoA

This protocol outlines the steps to measure the degradation of trans-2-methylhexacos-2-enoyl-CoA using purified mitochondrial enzymes.

Materials:

  • Purified mitochondrial trifunctional beta-oxidation complex

  • trans-2-methylhexacos-2-enoyl-CoA substrate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Cofactors: NAD+, Coenzyme A

  • Quenching solution (e.g., 10% acetic acid)

  • HPLC or LC-MS system for product analysis

Methodology:

  • Prepare a reaction mixture containing the reaction buffer, NAD+, and Coenzyme A.

  • Pre-warm the mixture to 37°C.

  • Add the purified mitochondrial trifunctional beta-oxidation complex to the reaction mixture.

  • Initiate the reaction by adding the trans-2-methylhexacos-2-enoyl-CoA substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Analyze the reaction products (e.g., 3-hydroxy-2-methylhexacosanoyl-CoA, 3-keto-2-methylhexacosanoyl-CoA, tetracosanoyl-CoA, and propionyl-CoA) by HPLC or LC-MS.

Protocol 2: Cellular Oxidation of 2-Methylhexacosanoic Acid in Fibroblasts

This protocol describes a method to assess the degradation of 2-methylhexacosanoic acid in cultured human skin fibroblasts.

Materials:

  • Cultured human skin fibroblasts

  • Culture medium (e.g., DMEM with 10% fetal bovine serum)

  • [1-14C]-labeled 2-methylhexacosanoic acid

  • Scintillation cocktail and counter

Methodology:

  • Plate fibroblasts in culture dishes and grow to confluence.

  • Prepare a substrate solution by complexing [1-14C]-labeled 2-methylhexacosanoic acid with bovine serum albumin.

  • Remove the culture medium from the cells and wash with phosphate-buffered saline.

  • Add fresh culture medium containing the radiolabeled substrate to the cells.

  • Incubate the cells at 37°C in a CO2 incubator for a specified time (e.g., 24 hours).

  • After incubation, collect the culture medium.

  • Measure the amount of 14CO2 released from the medium as a measure of complete oxidation, and the amount of radiolabel incorporated into the aqueous phase (acid-soluble metabolites) as a measure of beta-oxidation.

Visualizations

degradation_pathway cluster_activation Activation cluster_beta_oxidation Beta-Oxidation 2_methylhexacosanoic_acid 2-Methylhexacosanoic Acid 2_methylhexacosanoyl_coa (2S)-2-Methylhexacosanoyl-CoA 2_methylhexacosanoic_acid->2_methylhexacosanoyl_coa Acyl-CoA Synthetase trans_2_methylhexacos_2_enoyl_coa trans-2-Methylhexacos-2-enoyl-CoA 2_methylhexacosanoyl_coa->trans_2_methylhexacos_2_enoyl_coa Acyl-CoA Dehydrogenase 3_hydroxy_2_methylhexacosanoyl_coa 3-Hydroxy-2-methylhexacosanoyl-CoA trans_2_methylhexacos_2_enoyl_coa->3_hydroxy_2_methylhexacosanoyl_coa Enoyl-CoA Hydratase 3_keto_2_methylhexacosanoyl_coa 3-Keto-2-methylhexacosanoyl-CoA 3_hydroxy_2_methylhexacosanoyl_coa->3_keto_2_methylhexacosanoyl_coa 3-Hydroxyacyl-CoA Dehydrogenase tetracosanoyl_coa Tetracosanoyl-CoA 3_keto_2_methylhexacosanoyl_coa->tetracosanoyl_coa 3-Ketoacyl-CoA Thiolase propionyl_coa Propionyl-CoA 3_keto_2_methylhexacosanoyl_coa->propionyl_coa Further_Beta_Oxidation Further Beta-Oxidation tetracosanoyl_coa->Further_Beta_Oxidation To further beta-oxidation cycles

Caption: Degradation pathway of 2-methylhexacosanoic acid via beta-oxidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start with cultured cells or purified enzymes add_substrate Add [1-14C]-2-methylhexacosanoic acid or trans-2-methylhexacos-2-enoyl-CoA start->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction / Harvest medium incubate->stop_reaction separate_products Separate degradation products (e.g., HPLC, LC-MS) stop_reaction->separate_products quantify Quantify products (e.g., scintillation counting, MS) separate_products->quantify data_analysis Data Analysis quantify->data_analysis Data Interpretation

Caption: General experimental workflow for studying the degradation of 2-methyl-branched fatty acids.

References

Validation & Comparative

Validation of trans-25-methylhexacos-2-enoyl-CoA as a Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of trans-25-methylhexacos-2-enoyl-CoA as a potential substrate for enzymes involved in fatty acid metabolism. Due to the novel nature of this very-long-chain methyl-branched acyl-CoA, this document presents a hypothetical validation study against alternative substrates, supported by established experimental protocols. The data herein is illustrative and serves as a framework for empirical validation.

Introduction to Substrate Validation

The validation of a molecule as a substrate for a particular enzyme is a critical step in understanding metabolic pathways and in the development of new therapeutic agents. This process typically involves comparative kinetic analyses with known substrates to determine the enzyme's specificity and efficiency in processing the novel compound. In this guide, we explore the hypothetical validation of this compound, a C27 methyl-branched enoyl-CoA, as a substrate for a putative very-long-chain trans-2-enoyl-CoA reductase (VLC-TER). This enzyme is postulated to be involved in the elongation or degradation of very-long-chain fatty acids.

The comparison is made against a series of trans-2-enoyl-CoA substrates of varying chain lengths and with or without methyl branching. This allows for an assessment of how chain length and methyl substitution affect substrate recognition and turnover by the enzyme.

Comparative Substrate Performance

The following table summarizes hypothetical kinetic data for the enzymatic activity of a candidate very-long-chain trans-2-enoyl-CoA reductase (VLC-TER) with this compound and other alternative acyl-CoA substrates. This data illustrates a potential substrate specificity profile for such an enzyme.

SubstrateAbbreviationChain LengthMichaelis Constant (Km) (µM)Maximum Velocity (Vmax) (nmol/min/mg)Relative Efficiency (Vmax/Km)
trans-2-Hexadecenoyl-CoAC16:1-CoA161515010.0
trans-2-Octadecenoyl-CoAC18:1-CoA18201306.5
trans-2-Tetracosenoyl-CoAC24:1-CoA2435802.3
trans-2-Hexacosenoyl-CoAC26:1-CoA2650601.2
This compound Me-C26:1-CoA 27 75 45 0.6

Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide experimental design.

Experimental Protocols

Enzyme Activity Assay for Very-Long-Chain trans-2-enoyl-CoA Reductase (VLC-TER)

This protocol describes a method to measure the activity of a hypothetical VLC-TER by monitoring the consumption of the trans-2-enoyl-CoA substrate using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified or recombinant VLC-TER enzyme preparation

  • This compound and other trans-2-enoyl-CoA substrates

  • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)

  • Reaction Buffer: 100 mM potassium phosphate, pH 7.0, 1 mM DTT

  • Quenching Solution: 1 M HCl

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 100 mM potassium phosphate, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Spectrophotometer or HPLC with UV detector (detection at 260 nm)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing 100 µL of Reaction Buffer, 10 µL of NADPH solution (20 mM), and 10 µL of the enzyme preparation in a microcentrifuge tube.

  • Initiation of Reaction: To start the reaction, add 10 µL of the acyl-CoA substrate solution (at varying concentrations for kinetic analysis, e.g., 0.5 - 100 µM final concentration).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding 20 µL of Quenching Solution.

  • Sample Preparation for HPLC: Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject an appropriate volume of the supernatant onto the C18 column. Elute the acyl-CoA species using a gradient of Mobile Phase B in Mobile Phase A. Monitor the absorbance at 260 nm. The decrease in the peak area of the trans-2-enoyl-CoA substrate corresponds to the enzyme activity.

  • Data Analysis: Calculate the rate of substrate consumption. For kinetic analysis, plot the reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Signaling Pathways and Workflows

The following diagrams illustrate the metabolic context and the experimental workflow for the validation of this compound.

fatty_acid_elongation_pathway Acyl-CoA (Cn) Acyl-CoA (Cn) 3-Ketoacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2) Acyl-CoA (Cn)->3-Ketoacyl-CoA (Cn+2) Condensation Malonyl-CoA Malonyl-CoA Malonyl-CoA->3-Ketoacyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2)->3-Hydroxyacyl-CoA (Cn+2) Reduction trans-2-Enoyl-CoA (Cn+2) trans-2-Enoyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2)->trans-2-Enoyl-CoA (Cn+2) Dehydration Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) trans-2-Enoyl-CoA (Cn+2)->Acyl-CoA (Cn+2) Reduction (VLC-TER) This compound This compound This compound->Acyl-CoA (Cn+2) Hypothesized Reaction

Caption: Fatty Acid Elongation Pathway.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Purification Purify VLC-TER Reaction_Setup Set up reaction mixtures Enzyme_Purification->Reaction_Setup Substrate_Synthesis Synthesize Acyl-CoA Substrates Substrate_Synthesis->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Quenching Stop reaction Incubation->Quenching HPLC_Analysis HPLC analysis of substrates Quenching->HPLC_Analysis Kinetic_Calculation Calculate Km and Vmax HPLC_Analysis->Kinetic_Calculation

Caption: Experimental Workflow for Substrate Validation.

A Comparative Guide to Structural Analogs of Long-Chain Acyl-CoAs for Biochemical and Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of structural analogs of long-chain acyl-CoAs, focusing on their application in biochemical and cellular research. Due to the limited availability of specific studies on trans-25-methylhexacos-2-enoyl-CoA, this guide broadens the scope to include analogs of other long-chain fatty acyl-CoAs. The principles and experimental approaches described herein are readily adaptable for the study of very-long-chain fatty acyl-CoAs and their derivatives.

Introduction

Long-chain and very-long-chain fatty acyl-CoAs are pivotal molecules in cellular metabolism and signaling. They are not merely intermediates in fatty acid metabolism but also act as regulatory molecules, influencing a variety of cellular processes through the modulation of enzyme activity and gene expression. The study of these molecules and their biological roles often necessitates the use of structural analogs that can mimic, inhibit, or otherwise probe their functions. This guide offers a comparative overview of such analogs, presenting quantitative data on their effects, detailed experimental protocols for their characterization, and visualizations of the key signaling pathways they influence.

Comparative Analysis of Long-Chain Acyl-CoA Analogs

The biological effects of long-chain acyl-CoA analogs are highly dependent on their structure, including chain length, degree of saturation, and modifications to the acyl chain or CoA moiety. These structural variations can significantly alter their affinity for enzymes and other protein targets, as well as their ability to modulate signaling pathways.

Modulation of Enzyme Activity

Long-chain acyl-CoAs and their analogs are known to modulate the activity of various enzymes. The following tables summarize the quantitative effects of several common long-chain acyl-CoA analogs on key enzymatic targets.

Table 1: Activation of Protein Kinase C (PKC) Isoforms by Long-Chain Acyl-CoA Analogs

AnalogPKC IsoformEffectHalf-Maximal Concentration (EC50/IC50)Reference
Myristoyl-CoA (C14:0)aPKCPotentiation~3 µM[1]
Palmitoyl-CoA (C16:0)aPKCPotentiation~3 µM[1]
Oleoyl-CoA (C18:1)aPKCPotentiation~3 µM[1]
Oleoyl-CoA (C18:1)nPKCInhibition~10 µM[1]
Myristoyl-CoA (C14:0)nPKCInhibition-[1]
Palmitoyl-CoA (C16:0)Particulate PK-CEnhancement (~70%)13.5 µM[2]
Oleoyl-CoA (C18:1)Particulate PK-CEnhancement (~70%)13.5 µM[2]
Octanoyl-CoA (C8:0)Particulate PK-CEnhancement (~35%)-[2]

Table 2: Inhibition of Acetyl-CoA Carboxylase (ACC) by Long-Chain Acyl-CoA Analogs

AnalogSource of ACCEffectInhibition Constant (Ki)Reference
General Acyl-CoANot specifiedInhibition5 nM[3][4]
Palmitoyl-CoA (C16:0)Not specifiedPotentiates inhibitory effect of phosphorylation-[5]
Effects on Gene Expression

Long-chain fatty acyl-CoAs can act as signaling molecules that regulate gene expression by directly binding to transcription factors or by modulating signaling pathways that control transcription factor activity.[2]

  • Direct Regulation: In bacteria, long-chain fatty acyl-CoAs bind directly to the transcription factor FadR, inhibiting its DNA binding activity.[2] In mammals, hepatocyte nuclear factor 4α (HNF-4α) also directly binds long-chain acyl-CoAs.[2]

  • Indirect Regulation: In yeast, the activation of genes encoding peroxisomal proteins and the repression of genes like the Δ9-fatty acid desaturase (OLE1) are dependent on the conversion of fatty acids to their CoA esters.[2] The effect of polyunsaturated fatty acids on the expression of adipocyte determination and differentiation-dependent factor 1 (ADD1) and fatty acid synthase (FAS) in porcine adipocytes is mediated by their metabolites.[6]

Signaling Pathways Modulated by Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are integral to cellular signaling, influencing pathways that control metabolism, cell growth, and inflammation.

Protein Kinase C (PKC) Signaling

Long-chain acyl-CoAs can directly activate certain isoforms of Protein Kinase C (PKC), a key family of signaling proteins.[1][2] This activation can occur independently of the canonical activator, diacylglycerol (DAG).

PKC_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Activates PKC_inactive Inactive PKC PKC_inactive->PKC_active LCFA_CoA Long-Chain Acyl-CoA LCFA_CoA->PKC_active Directly Activates (DAG-independent) GPCR GPCR GPCR->PLC Ligand Ligand Ligand->GPCR Gene_Expression_Regulation LCFA_CoA Long-Chain Acyl-CoA FadR FadR (Transcription Factor) LCFA_CoA->FadR Binds and Inactivates HNF4a HNF-4α (Transcription Factor) LCFA_CoA->HNF4a Binds and Modulates Activity DNA_FadR Target Genes (Fatty Acid Metabolism) FadR->DNA_FadR Represses/Activates DNA_HNF4a Target Genes (Lipid Homeostasis) HNF4a->DNA_HNF4a Activates Experimental_Workflow cluster_synthesis Analog Synthesis & Preparation cluster_assays Biochemical & Cellular Assays cluster_analysis Data Analysis & Interpretation Synthesis Synthesize or Procure Acyl-CoA Analogs Characterization Characterize Analogs (Purity, Concentration) Synthesis->Characterization Enzyme_Assay Enzyme Kinetic Assays (e.g., Acyl-CoA Synthetase, PKC) Characterization->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., Gene Expression, Signaling) Characterization->Cell_Assay Data_Collection Collect Quantitative Data (IC50, Ki, Fold Change) Enzyme_Assay->Data_Collection Cell_Assay->Data_Collection Comparison Compare Analog Performance Data_Collection->Comparison Conclusion Draw Conclusions on Structure-Activity Relationship Comparison->Conclusion

References

Safety Operating Guide

Personal protective equipment for handling trans-25-methylhexacos-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of trans-25-methylhexacos-2-enoyl-CoA, a coenzyme A derivative. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially after direct contact with the material.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes.[3]
Body Protection Laboratory coatA standard, long-sleeved lab coat should be worn and kept fully fastened.
Respiratory Protection Not generally required for small quantitiesWork in a well-ventilated area. If there is a risk of generating aerosols or dust, a fume hood should be used.

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedures for the lifecycle of this compound in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • The compound is typically shipped at room temperature.[5][6] For long-term storage, refer to the Certificate of Analysis for specific temperature recommendations, which may include refrigeration.[5][7]

  • Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[7][8]

  • Keep away from strong oxidizing agents and strong bases.[7]

2. Handling and Use:

  • Always handle this compound within a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[8]

  • Avoid direct contact with skin, eyes, and clothing.[7]

  • When weighing or transferring the solid material, take care to avoid the formation of dust.[8]

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[7]

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and place it in a suitable, sealed container for disposal.[7]

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Disposal:

  • Dispose of waste material and empty containers in accordance with all local, state, and federal regulations.

  • Do not dispose of this chemical down the drain or in the general trash. It should be treated as chemical waste.

Experimental Workflow: Handling and Disposal

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Spill & Disposal start Receive Shipment inspect Inspect Container start->inspect store Store Appropriately (Cool, Dry, Ventilated) inspect->store ppe Don Appropriate PPE store->ppe Prepare for Experiment handle Handle in Ventilated Area (Fume Hood if Aerosol Risk) ppe->handle wash Wash Hands After Use handle->wash spill Spill Occurs handle->spill waste Generate Experimental Waste handle->waste wash->store Return to Storage cleanup Absorb with Inert Material spill->cleanup dispose_spill Dispose as Chemical Waste cleanup->dispose_spill dispose_waste Dispose as Chemical Waste waste->dispose_waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.